2-Amino-5-chloro-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRJYGWXXUSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Amino-5-chloro-1,8-naphthyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-chloro-1,8-naphthyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details a plausible synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Introduction
The 1,8-naphthyridine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted synthesis of specific derivatives, such as this compound, is crucial for the exploration of new chemical entities in medicinal chemistry. This guide outlines a multi-step synthesis beginning with the preparation of a key pyridine precursor, followed by the construction of the bicyclic naphthyridine core and subsequent functional group manipulations.
Overall Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-stage process. The first stage involves the synthesis of the crucial starting material, 2-Amino-5-chloropyridine. The second stage focuses on the construction of the 1,8-naphthyridine ring system via a Friedländer-type annulation reaction. The final stage involves the conversion of a hydroxyl intermediate to the desired amino functionality.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Stage 1: Synthesis of 2-Amino-5-chloropyridine
The initial step is the selective chlorination of 2-aminopyridine. Several methods exist for this transformation, with oxidative chlorination using sodium hypochlorite and hydrochloric acid being a common approach.[1][2]
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 0.053 mol (5.00 g) of 2-aminopyridine.
-
Place the flask in a water bath and maintain the temperature at 10°C.
-
Under continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.
-
Slowly add 0.3 mol of 30% hydrochloric acid dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, maintain the reaction at a constant temperature of 10°C for 2 hours.
-
Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Terminate the reaction by cooling the mixture to 10°C with an ice water bath.
-
Adjust the pH of the reaction solution to >8 using a 5 mol/L sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with deionized water, and dry to yield 2-Amino-5-chloropyridine. The filtrate can be extracted with a suitable organic solvent to recover any dissolved product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Reagents | NaClO, HCl | [1] |
| Molar Yield | ~68-72% | [1][2] |
| Physical Appearance | White solid | |
| Melting Point | 135-138 °C | [3] |
Stage 2: Synthesis of 7-Chloro-1,8-naphthyridin-2-ol
The construction of the 1,8-naphthyridine core is achieved through a Friedländer annulation, a classic method for synthesizing quinolines and related heterocyclic systems.[4][5] In this proposed step, 2-Amino-5-chloropyridine is condensed with diethyl malonate.
Caption: Friedländer annulation for the formation of the naphthyridine core.
Experimental Protocol (General Procedure based on Gould-Jacobs reaction):
-
A mixture of 2-Amino-5-chloropyridine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at approximately 150°C for 2 hours.
-
The temperature is then raised to 250°C and maintained for 30 minutes to effect cyclization.
-
The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., ethanol), filtered, and dried to afford 7-Chloro-1,8-naphthyridin-2-ol.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 2-Amino-5-chloropyridine, Diethyl Malonate |
| Reaction Type | Condensation-Cyclization |
| Expected Yield | Moderate to good |
| Physical Appearance | Solid |
Stage 3: Synthesis of this compound
This final stage involves a two-step functional group interconversion: chlorination of the hydroxyl group followed by a selective amination.
Step 3a: Synthesis of 2,7-Dichloro-1,8-naphthyridine
The hydroxyl group of the naphthyridin-2-ol is converted to a more reactive chloro group, which serves as a good leaving group for subsequent nucleophilic substitution. This is commonly achieved using phosphorus oxychloride (POCl₃).[6][7][8]
Experimental Protocol:
-
A mixture of 7-Chloro-1,8-naphthyridin-2-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.
-
The solid is collected by filtration, washed with water, and dried to give 2,7-Dichloro-1,8-naphthyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 7-Chloro-1,8-naphthyridin-2-ol | |
| Reagent | Phosphorus oxychloride (POCl₃) | [6][7] |
| Yield | Good to excellent | |
| Physical Appearance | Solid |
Step 3b: Synthesis of this compound
The final step is the selective amination of 2,7-Dichloro-1,8-naphthyridine. The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the one at the 7-position. Direct ammonolysis can be employed, though conditions may need to be carefully controlled to favor mono-substitution.[6]
Caption: Selective ammonolysis of 2,7-dichloro-1,8-naphthyridine.
Experimental Protocol:
-
A solution of 2,7-Dichloro-1,8-naphthyridine in a suitable solvent (e.g., ethanol) is placed in a sealed pressure vessel.
-
The solution is saturated with ammonia gas at a low temperature.
-
The vessel is sealed and heated to a temperature typically ranging from 120-150°C for several hours.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by a suitable method such as column chromatography or recrystallization to isolate this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 2,7-Dichloro-1,8-naphthyridine | |
| Reagent | Ammonia | [6] |
| Yield | Variable, optimization may be required | |
| Physical Appearance | Solid |
Conclusion
The synthesis of this compound, while not extensively detailed in single literature sources, can be effectively planned and executed through a logical sequence of established chemical transformations. This guide provides a robust framework for its preparation, leveraging well-known reactions such as oxidative chlorination, Friedländer annulation, and nucleophilic aromatic substitution. The provided protocols, while requiring optimization for specific laboratory conditions, offer a clear pathway for researchers to access this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-1,8-naphthyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it a versatile scaffold for the design of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key biological activities of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents.
Physicochemical Properties
Quantitative data on the specific physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available data for the target compound and closely related analogs to provide an estimated profile. Researchers are advised to perform experimental determination for precise values.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆ClN₃ | PubChem CID: 91621238[1] |
| Molecular Weight | 179.61 g/mol | PubChem CID: 91621238[1] |
| Melting Point | >300 °C | For the related compound 2-Amino-7-benzylamino-1,8-naphthyridine[2] |
| Solubility | Data not available | General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF. |
| pKa | Data not available | The pKa of the related 1,5-Naphthyridine is 2.91[3] |
| logP (calculated) | 1.1 | Predicted for the related 2-Amino-5-chloropyridine[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyridine derivatives. The following is a generalized protocol based on common synthetic routes for similar 1,8-naphthyridine compounds.
Step 1: Synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid A mixture of 2-aminonicotinaldehyde and ethyl cyanoacetate is reacted to yield 2-hydroxy-3-cyano-1,8-naphthyridine. This intermediate is then hydrolyzed with a 10% sodium hydroxide solution to give 2-hydroxy-1,8-naphthyridine-3-carboxylic acid[5].
Step 2: Chlorination to 2-chloro-1,8-naphthyridine-3-carboxylic acid The 2-hydroxy-1,8-naphthyridine-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,8-naphthyridine-3-carboxylic acid[5].
Step 3: Conversion to this compound Further synthetic modifications, such as those involving amination and potentially a Curtius or Hofmann rearrangement of a carboxylic acid derivative, would be required to introduce the amino group at the 2-position and the chloro group at the 5-position. A detailed, specific protocol for this final conversion is not readily available in the provided search results.
Characterization Methods
The characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the positions of the amino and chloro substituents on the naphthyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the aromatic C-H and C=N bonds of the naphthyridine core.
-
Melting Point Analysis: To determine the melting point and assess the purity of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.
Biological Activity and Signaling Pathways
This compound serves as a key building block for the synthesis of molecules with significant biological activities, particularly in the areas of antibacterial and anticancer research.
As a Precursor to Efflux Pump Inhibitors
Derivatives of this compound have been investigated as efflux pump inhibitors in multidrug-resistant bacteria. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, the antibacterial activity of existing antibiotics can be restored.
As a Scaffold for Kinase Inhibitors
The 1,8-naphthyridine core is also a prominent scaffold in the design of kinase inhibitors for cancer therapy. Specifically, derivatives have been explored as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are often dysregulated in various cancers, including non-small cell lung cancer, and their inhibition can block downstream signaling pathways that promote cell proliferation and survival.
Conclusion
This compound is a molecule of considerable importance in the field of medicinal chemistry, primarily serving as a versatile starting material for the synthesis of potent bioactive compounds. While detailed experimental data on its standalone physicochemical properties are sparse, its synthetic utility is well-documented. The development of derivatives that function as efflux pump inhibitors and kinase inhibitors highlights the therapeutic potential of the 1,8-naphthyridine scaffold. Further research into the specific properties of this compound and the continued exploration of its derivatives are warranted to unlock new therapeutic opportunities.
References
- 1. This compound | C8H6ClN3 | CID 91621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives
Disclaimer: Direct, in-depth research specifically detailing the mechanism of action for 2-Amino-5-chloro-1,8-naphthyridine is limited in the public domain. This guide provides a comprehensive overview based on the known biological activities and mechanisms of the broader class of 1,8-naphthyridine derivatives, which are structurally related and provide insights into the potential actions of the specified compound.
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] These compounds have been extensively investigated for their therapeutic potential, demonstrating antimicrobial, anticancer, anti-inflammatory, and various other pharmacological effects.[3][4]
Core Biological Activities and Potential Mechanisms of Action
The mechanism of action for 1,8-naphthyridine derivatives is diverse and dependent on the specific substitutions on the naphthyridine core. The primary reported mechanisms include:
-
Anticancer Activity via Topoisomerase Inhibition: A significant number of 1,8-naphthyridine derivatives exhibit potent anticancer properties.[5][6][7] One of the key mechanisms is the inhibition of mammalian Topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. Some derivatives have shown significant cytotoxicity against various human tumor cell lines.[5][7][8]
-
Antibacterial Activity through DNA Gyrase and Topoisomerase Inhibition: Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase (a type II topoisomerase), inhibiting bacterial DNA replication and leading to bacterial cell death.[9][10] This makes them effective against a range of both Gram-positive and Gram-negative bacteria.
-
Modulation of Antibiotic Resistance: Certain 1,8-naphthyridine derivatives have been shown to enhance the efficacy of existing antibiotics.[9] They can act as inhibitors of bacterial efflux pumps, which are transmembrane proteins that expel antibiotics from the bacterial cell, thereby overcoming a common mechanism of drug resistance.[9]
-
Anti-inflammatory and Immunomodulatory Effects: Some 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines.[7] This suggests their potential in treating inflammatory disorders.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro cytotoxicity of various 1,8-naphthyridine derivatives against different cancer cell lines.
Table 1: Cytotoxicity of Halogen-Substituted 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 47 | MIAPaCa | 0.41 |
| K-562 | 0.77 | |
| 36 | PA-1 | 1.19 |
Data sourced from Kumar et al., 2009.[5][7]
Table 2: Cytotoxicity of Unsubstituted 1,8-Naphthyridine-C-3'-Heteroaryl Derivative
| Compound | Cell Line | IC50 (µM) |
| 29 | PA-1 | 0.41 |
| SW620 | 1.4 |
Data sourced from Kumar et al., 2009.[5][7]
Table 3: Antiproliferative Activity of a Quinazoline-Chalcone Derivative
| Compound | Cell Line | Tumor Type | GI50 (µM) |
| 14g | K-562 | Leukemia | 0.622 - 1.81 |
| RPMI-8226 | Leukemia | 0.622 - 1.81 | |
| HCT-116 | Colon Cancer | 0.622 - 1.81 | |
| LOX IMVI | Melanoma | 0.622 - 1.81 | |
| MCF7 | Breast Cancer | 0.622 - 1.81 |
Data sourced from a study on quinazoline-based pyrimidodiazepines.[11]
Experimental Protocols
The investigation of the mechanism of action of 1,8-naphthyridine derivatives involves a variety of experimental protocols.
1. In Vitro Cytotoxicity Assays (e.g., MTT Assay):
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 1,8-naphthyridine derivative for a specified period (e.g., 48-72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Topoisomerase II Inhibition Assay:
-
Objective: To determine if the compound inhibits the activity of Topoisomerase II.
-
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase II, and the 1,8-naphthyridine derivative at various concentrations.
-
The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition of Topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.
-
3. Antibacterial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific bacterial strain.
-
Methodology:
-
A two-fold serial dilution of the 1,8-naphthyridine derivative is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Caption: Proposed mechanism of anticancer activity of 1,8-naphthyridine derivatives via Topoisomerase II inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on the biological landscape of 2-amino-5-chloro-1,8-naphthyridine and its derivatives, which have emerged as promising candidates in the development of novel therapeutic agents. These compounds have shown significant potential, particularly in the realms of anticancer, antibacterial, and anti-inflammatory applications.[2][3][5][6] This document aims to provide a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Biological Activities
Derivatives of this compound have been primarily investigated for three core biological activities:
-
Anticancer Activity: A significant body of research highlights the cytotoxic effects of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[6][7][8] The mechanisms underlying their anticancer properties are often attributed to the inhibition of key cellular enzymes such as topoisomerase II and various protein kinases, leading to the induction of apoptosis.[8][9]
-
Antibacterial Activity: The 1,8-naphthyridine core is a well-established pharmacophore in the design of antibacterial agents, with nalidixic acid being a notable example.[10] Derivatives of this compound have been shown to enhance the activity of existing antibiotics, suggesting a potential role in combating multidrug-resistant bacterial strains.[5] Their mode of action is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]
-
Anti-inflammatory Activity: Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting analgesic effects as well.[11][12] The mechanism of their anti-inflammatory action is believed to involve the modulation of pro-inflammatory cytokine production.[6][7][13]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [7][13] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [7][13] |
| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian) | 0.41 | [7][13] |
| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | SW620 (Colon) | 1.4 | [7][13] |
| Naphthyridine derivative (Compound 15) | HeLa (Cervical) | 2.3 | [8] |
| Naphthyridine derivative (Compound 16) | HeLa (Cervical) | 0.71 | [8] |
| Naphthyridine derivative (Compound 14) | HeLa (Cervical) | 2.6 | [8] |
| Naphthyridine derivative (Compound 5) | HL-60 (Leukemia) | >100 | [8] |
| Naphthyridine derivative (Compound 10) | HL-60 (Leukemia) | 0.1 | [8] |
| Naphthyridine derivative (Compound 15) | HL-60 (Leukemia) | 0.2 | [8] |
| Naphthyridine derivative (Compound 5) | PC-3 (Prostate) | 3.4 | [8] |
| Naphthyridine derivative (Compound 10) | PC-3 (Prostate) | 2.7 | [8] |
| Naphthyridine derivative (Compound 15) | PC-3 (Prostate) | 3.1 | [8] |
| 1,8-Naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 | [6] |
| 1,8-Naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 | [6] |
| 1,8-Naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 | [6] |
Table 2: Antibacterial Activity (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [5] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [5] |
Note: While the compounds themselves did not show direct antibacterial activity at the tested concentrations, they demonstrated a synergistic effect by lowering the MIC of fluoroquinolone antibiotics against these multi-resistant strains.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
Inhibition of Topoisomerase II in Cancer
Several 1,8-naphthyridine derivatives exert their anticancer effects by targeting topoisomerase II, an essential enzyme involved in DNA replication and repair. By inhibiting this enzyme, these compounds induce DNA strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[8]
Caption: Mechanism of apoptosis induction via Topoisomerase II inhibition.
Modulation of Antibiotic Activity
Derivatives of this compound have been shown to potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacteria.[5] This synergistic effect is thought to arise from a similar mechanism of action, targeting bacterial DNA gyrase, or potentially by inhibiting efflux pumps that the bacteria use to expel the antibiotics.[5]
Caption: Synergistic mechanism of 1,8-naphthyridine derivatives with fluoroquinolones.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation and development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. Future research should focus on elucidating the precise mechanisms of action for different derivatives and optimizing their pharmacological profiles for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a] [1,8]naphthyridine-6-carboxamide and 5-amino[1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-Amino-5-chloro-1,8-naphthyridine Derivatives and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-amino-5-chloro-1,8-naphthyridine and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, exhibiting a range of biological activities that make them attractive candidates for drug discovery and development.
Introduction to 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological properties.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4][5] The versatility of the 1,8-naphthyridine ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.
Synthesis of this compound Derivatives
General Synthetic Approach
A common strategy for the synthesis of substituted 1,8-naphthyridines involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. For the synthesis of this compound, a plausible route would involve the use of a suitably substituted aminopyridine precursor.
Synthesis of a Key Derivative: 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
A documented synthesis of a derivative involves the sulfonylation of this compound.[6]
Experimental Protocol:
The synthesis is achieved by reacting this compound with a commercial benzenesulfonyl chloride.[6]
-
Step 1: Dissolution. this compound is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Step 2: Addition of Sulfonyl Chloride. The desired benzenesulfonyl chloride (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) is added to the solution, typically in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
Step 3: Reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield the final sulfonamide derivative.
The following diagram illustrates the general workflow for the synthesis of sulfonamide derivatives from this compound.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Quantitative Data
The following tables summarize the available data for this compound and its precursor, 2-amino-5-chloropyridine.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 135-138[7] |
| This compound | C₈H₆ClN₃ | 179.61 | Not available |
Table 2: Spectroscopic Data for 2-Amino-5-chloropyridine
| Type of Spectrum | Key Signals/Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring.[8] |
| IR (cm⁻¹) | Bands corresponding to N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and C-Cl stretching.[9] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 128, consistent with the molecular weight.[10] |
Note: Detailed spectral data for this compound was not available in the searched literature.
Biological Activities and Signaling Pathways
Derivatives of the 1,8-naphthyridine core have shown significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity: Inhibition of DNA Gyrase
Several 1,8-naphthyridine derivatives exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[11][12][13] By binding to the enzyme, these compounds stabilize the DNA-gyrase complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.
The following diagram illustrates the proposed mechanism of action for DNA gyrase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
- 6. novel-substituted-1-8-naphthyridines-design-synthesis-radiolabeling-and-evaluation-of-apoptosis-and-topoisomerase-ii-inhibition - Ask this paper | Bohrium [bohrium.com]
- 7. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-Amino-5-chloro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chloro-1,8-naphthyridine, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a detailed template, presenting the expected data based on the analysis of structurally similar compounds. The experimental protocols provided are standardized methods for acquiring such data.
Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
NMR Spectroscopy
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.5 | d | ~4.5 | 1H | H-7 |
| ~8.0 | d | ~8.5 | 1H | H-4 |
| ~7.8 | d | ~8.5 | 1H | H-3 |
| ~7.5 | dd | ~8.5, 4.5 | 1H | H-6 |
| ~6.5 | s (br) | - | 2H | -NH₂ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~155 | C-8a |
| ~148 | C-7 |
| ~138 | C-4a |
| ~130 | C-5 |
| ~125 | C-4 |
| ~120 | C-6 |
| ~115 | C-3 |
Note: The chemical shifts provided are estimations based on known substituent effects on the 1,8-naphthyridine ring system and data from analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1600 | Medium | C=N stretching |
| ~1570 | Medium | C=C stretching (aromatic) |
| ~1480 | Medium | Aromatic ring vibrations |
| ~830 | Strong | C-H out-of-plane bending |
| ~780 | Medium | C-Cl stretching |
Mass Spectrometry
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 179/181 | 100/33 | [M]⁺ / [M+2]⁺ |
| 144 | ~70 | [M-Cl]⁺ |
| 117 | ~40 | [M-Cl-HCN]⁺ |
Note: The isotopic pattern for the molecular ion [M]⁺ is characteristic of a monochlorinated compound, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.
Experimental Protocols
The following are standard experimental procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
A small amount of this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
The Versatile Scaffold: A Technical Guide to 2-Amino-5-chloro-1,8-naphthyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the various functionalized naphthyridines, 2-amino-5-chloro-1,8-naphthyridine has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, offering researchers a comprehensive resource for leveraging this powerful scaffold in their synthetic endeavors.
Synthesis of the Core Building Block
The primary and most efficient route to this compound involves the cyclization of a key precursor, 2-amino-5-chloro-3-pyridinecarboxaldehyde. This transformation is typically achieved through a Friedländer annulation, a classic and reliable method for the synthesis of quinolines and their heteroaromatic analogues.
Synthesis of the Precursor: 2-Amino-5-chloro-3-pyridinecarboxaldehyde
An efficient synthesis of this crucial pyridine aldehyde has been reported, providing the necessary starting material for the subsequent cyclization.[1]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde [1]
A detailed experimental procedure for the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde would be presented here, based on the referenced literature. This would include a list of reagents, step-by-step instructions, reaction conditions (temperature, time, solvent), and purification methods.
Friedländer Annulation for 1,8-Naphthyridine Ring Formation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of this compound synthesis, 2-amino-5-chloro-3-pyridinecarboxaldehyde is reacted with a suitable ketone or a compound that can generate an enolate equivalent.
Caption: General workflow for the Friedländer annulation to synthesize the this compound core.
Experimental Protocol: Synthesis of this compound
A detailed experimental procedure for the Friedländer annulation would be presented here. This would include the specific ketone or enolate source, catalyst (if any), solvent, reaction temperature, and purification techniques to isolate the final product.
Reactivity and Functionalization
The this compound scaffold possesses two key reactive sites: the chloro group at the C5 position and the amino group at the C2 position. This dual functionality allows for a wide range of subsequent chemical modifications, making it an ideal platform for generating molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C5 position by reacting the chloro-naphthyridine with a corresponding boronic acid or boronate ester.[2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[3]
Caption: Schematic representation of the Suzuki-Miyaura coupling for C5-functionalization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound would be provided. This would include typical palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃), solvent systems (e.g., dioxane/water, toluene), and reaction temperatures.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[4] This reaction is instrumental in the synthesis of novel derivatives with modified electronic and steric properties, which can significantly impact biological activity.
References
Unveiling the Solid-State Architecture of 2-Amino-Chloro-1,8-Naphthyridines: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the crystal structure analysis of amino-chloro substituted 1,8-naphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. While the specific crystal structure of 2-Amino-5-chloro-1,8-naphthyridine is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of the closely related isomer, 2-Amino-7-chloro-1,8-naphthyridine , as a case study. The structural insights gleaned from this analog are invaluable for understanding the solid-state behavior, intermolecular interactions, and crystal packing of this important scaffold, which can inform drug design and formulation efforts.
Crystal Structure Analysis of 2-Amino-7-chloro-1,8-naphthyridine
The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. The analysis reveals a planar molecular structure with significant intermolecular interactions that dictate the crystal packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement details for 2-Amino-7-chloro-1,8-naphthyridine.
| Parameter | Value |
| Chemical Formula | C₈H₆ClN₃ |
| Formula Weight | 179.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.828 (1) |
| b (Å) | 22.091 (4) |
| c (Å) | 9.435 (2) |
| β (°) | 98.18 (2) |
| Volume (ų) | 789.7 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (%) | 3.6 |
| wR-factor (%) | 10.8 |
| Data-to-parameter ratio | 16.0 |
Intermolecular Interactions
The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine is characterized by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice.
-
Hydrogen Bonding: The molecules form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the naphthyridine ring of an adjacent molecule.
-
π-π Stacking: These dimeric units are further extended into one-dimensional chains along the a-axis through π-π stacking interactions between the aromatic rings of neighboring dimers.
The following table details the geometry of the key intermolecular hydrogen bond.
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | 0.86 | 2.18 | 3.039 (3) | 176 |
Experimental Protocols
This section outlines the generalized experimental procedures for the synthesis and crystal structure determination of amino-chloro-1,8-naphthyridines, based on standard crystallographic practices and the available literature for the 7-chloro isomer.
Synthesis and Crystallization
The synthesis of 2-Amino-7-chloro-1,8-naphthyridine is typically achieved through a multi-step reaction sequence starting from commercially available precursors. The final product is purified by recrystallization.
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as a mixture of ethanol and dimethylformamide.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).
The collected data is processed to yield a set of unique reflections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of 2-Amino-7-chloro-1,8-naphthyridine.
Conclusion
The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine provides a valuable model for understanding the solid-state properties of this class of compounds. The formation of hydrogen-bonded dimers and their subsequent arrangement into π-stacked chains are key features of the crystal packing. This detailed structural information is essential for rational drug design, polymorphism screening, and the development of solid dosage forms with desired physicochemical properties. Further studies to obtain the crystal structure of the 5-chloro isomer would be beneficial for a direct comparison and a deeper understanding of the structure-property relationships within this chemical series.
Methodological & Application
Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-chloro-1,8-naphthyridine as a versatile scaffold in the development of novel therapeutic agents. The protocols outlined below focus on its application in the synthesis of sulfonamide derivatives with antibiotic-modulating properties and as a core structure for the development of potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for anticancer research.
Section 1: Synthesis and Evaluation of a Sulfonamide Derivative
This compound serves as a key intermediate in the synthesis of various biologically active compounds. One such application is the synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, which has been evaluated for its ability to modulate the activity of existing antibiotics.
Experimental Protocol 1.1: Synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
This protocol describes the sulfonylation of this compound.
Materials:
-
This compound
-
3-Trifluoromethylbenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 3-trifluoromethylbenzenesulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Protocol 1.2: Evaluation of Antibiotic-Modulating Activity
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and to assess the synergistic effect of the synthesized compound with standard antibiotics.[1][2][3]
Materials:
-
Synthesized 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
-
Standard antibiotics (e.g., norfloxacin, ofloxacin, lomefloxacin)
-
Multi-resistant bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
Part A: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Part B: Antibiotic-Modulating Activity (Synergy Testing)
-
Determine the MIC of the standard antibiotics against the selected bacterial strains using the method described in Part A.
-
Prepare a sub-inhibitory concentration of the synthesized compound (e.g., MIC/8).
-
In a 96-well plate, perform serial two-fold dilutions of the standard antibiotics in MHB containing the sub-inhibitory concentration of the synthesized compound.
-
Inoculate the wells with the bacterial suspension as described above.
-
Include control wells with the antibiotic alone and the synthesized compound alone at the sub-inhibitory concentration.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the new MIC of the antibiotic in the presence of the synthesized compound. A significant reduction in the antibiotic's MIC indicates a synergistic or modulating effect.[1][2]
Data Presentation
Table 1: Antibiotic-Modulating Activity of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) [1][3]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 3-TNB (at MIC/8) (µg/mL) | Fold Reduction in MIC |
| E. coli 06 | Norfloxacin | 16 | 4 | 4 |
| Ofloxacin | 32 | 8 | 4 | |
| Lomefloxacin | 16 | 3.2 | 5 | |
| S. aureus 10 | Norfloxacin | 256 | 64 | 4 |
| Ofloxacin | 128 | 32 | 4 | |
| Lomefloxacin | 64 | 16 | 4 | |
| P. aeruginosa 24 | Norfloxacin | 512 | 128 | 4 |
| Ofloxacin | 256 | 64 | 4 | |
| Lomefloxacin | 128 | 32 | 4 |
Note: The synthesized compound 3-TNB itself showed no direct antibacterial activity (MIC ≥ 1024 µg/mL).[1][2]
Workflow for Synthesis and Antimicrobial Evaluation
Caption: Workflow from synthesis to antimicrobial evaluation.
Section 2: Application as a Scaffold for EGFR Kinase Inhibitors
The 1,8-naphthyridine core is a recognized scaffold in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This compound provides a strategic starting point for the synthesis of a library of potential EGFR inhibitors.
Experimental Protocol 2.1: EGFR Kinase Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized 1,8-naphthyridine derivatives against EGFR kinase. A common method is a continuous-read kinase assay using a fluorescent or luminescent readout.[4][5][6]
Materials:
-
Synthesized 1,8-naphthyridine derivatives (potential inhibitors)
-
Recombinant human EGFR kinase (wild-type or mutant)
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox) or a system like ADP-Glo™
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of fluorescence or luminescence detection
-
Staurosporine or a known EGFR inhibitor (as a positive control)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in 50% DMSO.
-
In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compounds.
-
Add the EGFR kinase solution (e.g., 5 µL of a 10X stock) to each well and pre-incubate for 30 minutes at 27°C to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL of a 1.13X stock). Final concentrations should be around the Km for ATP (e.g., 15-50 µM) and a suitable concentration of the peptide substrate (e.g., 5 µM).
-
Immediately begin monitoring the reaction kinetics in a plate reader (e.g., every 71 seconds for 30-120 minutes at λex360/λem485 for a fluorescent assay).
-
For endpoint assays like ADP-Glo™, follow the manufacturer's protocol for stopping the reaction, depleting remaining ATP, and detecting ADP production via a luciferase-based reaction.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC₅₀ value.
Data Presentation
Table 2: Hypothetical Inhibitory Activity of a this compound Derivative against EGFR
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative X | EGFR (Wild-Type) | 50 |
| EGFR (T790M Mutant) | 250 | |
| Staurosporine | EGFR (Wild-Type) | 5 |
EGFR Signaling Pathway and Inhibition
Derivatives of 1,8-naphthyridine can act as ATP-competitive inhibitors of the EGFR kinase domain. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[7][8][9]
Caption: EGFR signaling pathway and point of inhibition.
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com.cn [promega.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays: Featuring 2-Amino-5-chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent kinase inhibition.[1][2][3] Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][3] This document provides detailed application notes and protocols for evaluating the kinase inhibitory potential of novel compounds based on this scaffold, using 2-amino-5-chloro-1,8-naphthyridine as a representative, albeit less characterized, example.
While specific inhibitory data for this compound is not extensively available in the public domain, its structural alerts—the 2-amino group and a chloro substitution at position 5—are features present in various biologically active 1,8-naphthyridine derivatives.[2][4] These notes, therefore, serve as a comprehensive guide for the initial characterization of such novel compounds against a panel of relevant kinases. The protocols provided are adaptable for a range of standard kinase assay formats.
Potential Kinase Targets for Naphthyridine-Based Inhibitors
Based on the established activity of the broader naphthyridine class of compounds, the following kinases are recommended as initial targets for screening this compound:
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer. It is involved in cell proliferation, survival, and angiogenesis.[5][6][7] Several naphthyridine-based inhibitors, such as CX-4945 (Silmitasertib), have been developed to target CK2.[8][9]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, mutations of which are common in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[10][11][12]
-
Aurora Kinases (A, B, C): A family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis.[13][14][15][16]
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in the signaling of various immune receptors.[17]
Quantitative Data Summary
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | CK2 | e.g., TR-FRET | TBD | Internal Data |
| FLT3 | e.g., ADP-Glo | TBD | Internal Data | |
| Aurora A | e.g., LanthaScreen | TBD | Internal Data | |
| Aurora B | e.g., LanthaScreen | TBD | Internal Data | |
| SYK | e.g., Radiometric | TBD | Internal Data | |
| CX-4945 (Silmitasertib) | CK2 | Biochemical | 0.38 (Kᵢ) | [8] |
TBD: To Be Determined
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for which this compound could be a potential inhibitor.
Caption: Simplified CK2 Signaling Pathways.
Caption: FLT3 Signaling in AML.
Caption: Role of Aurora Kinases in Mitosis and Cancer.
Experimental Protocols
The following are generalized protocols for kinase inhibition assays. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is adapted for a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Kinase of interest (e.g., CK2, Aurora A)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer (ATP-competitive)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase buffer (specific to the kinase)
-
384-well microplates (low volume, black)
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to a 3x final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 3x solution of the kinase and the Eu-labeled antibody in kinase buffer.
-
Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., FLT3)
-
Substrate (specific for the kinase)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white microplates
-
Luminometer plate reader
Procedure:
-
Compound Pre-incubation:
-
Add diluted test compound to the wells.
-
Add the kinase solution to all wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing the kinase substrate and ATP.
-
Add the reaction mixture to each well to start the kinase reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Troubleshooting and Considerations
-
Compound Interference: Test compounds may autofluoresce or quench the assay signal. Include compound-only controls to assess this.[5]
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to avoid effects on kinase activity.[5]
-
Reagent Purity: Ensure the purity of ATP, substrates, and buffers, as impurities can affect reaction kinetics.[5]
-
Assay Validation: Use a known inhibitor for the target kinase as a positive control to validate the assay performance.[18]
By following these protocols and considering the potential kinase targets, researchers can effectively evaluate the inhibitory properties of this compound and other novel naphthyridine-based compounds, contributing to the discovery of new therapeutic agents.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silmitasertib - Wikipedia [en.wikipedia.org]
- 10. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of 2-Amino-1,8-naphthyridine Derivatives as Fluorescent Probes
Note to the Reader: Extensive literature searches for the specific compound 2-Amino-5-chloro-1,8-naphthyridine did not yield documented applications as a fluorescent probe. The following application notes and protocols are based on closely related and well-studied 2-amino-1,8-naphthyridine derivatives , which serve as a practical guide and a representative example of the potential applications of this class of compounds in fluorescence-based detection and imaging.
Introduction
2-Amino-1,8-naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of fluorescence sensing due to their intrinsic photophysical properties. These compounds often exhibit strong fluorescence emission, good photostability, and sensitivity to their local environment, making them excellent candidates for the development of fluorescent probes for various analytes, including metal ions and biological molecules. The 1,8-naphthyridine scaffold provides a rigid framework and nitrogen atoms that can act as coordination sites for analytes, leading to changes in the fluorescent signal upon binding. This document provides an overview of the application of 2-amino-1,8-naphthyridine derivatives as fluorescent probes, with a focus on their synthesis, photophysical properties, and experimental protocols for their use in sensing applications.
Data Presentation: Photophysical Properties of Representative 2-Amino-1,8-naphthyridine Derivatives
The following table summarizes the key photophysical properties of selected 2-amino-1,8-naphthyridine derivatives that have been reported as fluorescent probes. This data is essential for selecting the appropriate probe and experimental conditions for a specific application.
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| 2,7-dipiperidinyl-4-methyl-1,8-naphthyridine | 340 | 435 | 95 | - | DNA | [1] |
| 2,7-dimorpholinyl-4-methyl-1,8-naphthyridine | 340 | 425 | 85 | - | DNA | [1] |
| 2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | - | - | - | - | Nitrite | [2] |
Note: Quantitative data such as quantum yield for some derivatives is not always available in the cited literature.
Experimental Protocols
I. General Protocol for Fluorescence Measurements
This protocol outlines the general steps for using a 2-amino-1,8-naphthyridine-based fluorescent probe for the detection of a target analyte.
Materials:
-
2-amino-1,8-naphthyridine derivative stock solution (e.g., 1 mM in DMSO or appropriate solvent)
-
Buffer solution (pH and composition will depend on the specific application)
-
Analyte stock solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer to the desired final concentration (typically in the low micromolar range).
-
Baseline Measurement: Transfer the probe solution to a quartz cuvette and record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (λex).
-
Titration with Analyte: Add incremental amounts of the analyte stock solution to the cuvette containing the probe solution.
-
Fluorescence Measurement: After each addition of the analyte, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes). Record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λem) as a function of the analyte concentration. This can be used to determine the detection limit and binding affinity.
II. Protocol for the Detection of Nitrite using 2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND)[2]
This protocol is based on the reported use of ADMND as a fluorescent reagent for the determination of nitrite. The mechanism involves the diazotization of the amino group on the naphthyridine ring by nitrite, leading to a change in the fluorescence properties.
Materials:
-
2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND)
-
Nitrite standard solutions
-
Appropriate acidic buffer
-
Fluorometer
Procedure:
-
Reaction: Mix a solution of ADMND with the sample containing nitrite in an acidic buffer.
-
Incubation: Allow the diazotization reaction to proceed. The original protocol suggests boiling to hydrolyze the resulting diazonium salt.
-
Fluorescence Measurement: Measure the fluorescence of the resulting solution. The degree of fluorescence quenching of ADMND is proportional to the nitrite concentration.
-
Quantification: A linear relationship between the fluorescence quenching and nitrite concentration in the range of 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹ has been reported, with a detection limit of 4.06 x 10⁻⁸ mol L⁻¹.
Visualizations
Signaling Pathway for a Generic "Turn-On" Fluorescent Probe
Caption: General mechanism of a "turn-on" fluorescent sensor.
Experimental Workflow for Fluorescent Probe Application
Caption: Standard workflow for a fluorescence titration experiment.
Conclusion
While the specific compound this compound is not extensively documented as a fluorescent probe, the broader family of 2-amino-1,8-naphthyridine derivatives shows significant promise and has been successfully employed in various sensing applications. The protocols and data presented here for related compounds provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the design of novel fluorescent probes. Further research into the photophysical properties and sensing capabilities of this compound is warranted to fully elucidate its potential in this field.
References
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 2-Amino-5-chloro-1,8-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential medicinal applications, and experimental protocols related to 2-amino-5-chloro-1,8-naphthyridine derivatives. This class of compounds belongs to the broader family of 1,8-naphthyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.
Introduction
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest in drug discovery. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The introduction of specific substituents, such as an amino group at the 2-position and a chlorine atom at the 5-position, can significantly modulate the biological activity of the parent molecule, making these derivatives attractive candidates for further investigation and development.
Synthetic Strategies
The synthesis of this compound can be approached through a multi-step process, typically involving the construction of a substituted pyridine ring followed by cyclization to form the bicyclic naphthyridine system. A plausible synthetic route commences with the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, a key intermediate. This intermediate can then be further functionalized and cyclized to afford the desired 1,8-naphthyridine scaffold.
A common and effective method for constructing the second ring of the 1,8-naphthyridine system is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyridine
This protocol describes the chlorination of 2-aminopyridine using sodium hypochlorite and hydrochloric acid.[1]
Materials:
-
2-Aminopyridine
-
Sodium hypochlorite (NaClO) solution (13%)
-
Hydrochloric acid (HCl) (30-36%)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloroethane
-
Deionized water
-
Ice
Procedure:
-
In a three-neck flask equipped with a stirrer and placed in an ice-water bath, add 2-aminopyridine (0.053 mol, 5.00 g).
-
While stirring continuously, add 13% NaClO solution (0.11 mol).
-
Slowly add 30% hydrochloric acid (0.3 mol) dropwise, maintaining the temperature at 10°C.
-
Continue the reaction at 10°C for 2 hours.
-
Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Terminate the reaction by cooling the flask in an ice-water bath to 10°C.
-
Adjust the pH of the reaction mixture to >8 using a 5 M NaOH solution.
-
Filter the resulting precipitate and wash it with deionized water.
-
Extract the filtrate and washings with dichloroethane to recover any remaining product.
-
Combine the filtered solid with the dichloroethane extract.
-
Dissolve the combined product in 10% dilute hydrochloric acid and filter.
-
Adjust the pH of the filtrate to 4 with 5 M NaOH solution.
-
Extract the product with dichloroethane and evaporate the solvent to obtain 2-amino-5-chloropyridine.
Protocol 2: Proposed Synthesis of this compound
This protocol outlines a proposed synthetic route to the title compound using the intermediate from Protocol 1, based on the principles of the Friedländer synthesis.
Step 1: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde
This intermediate can be synthesized from 2-amino-5-chloropyridine through methods such as the Vilsmeier-Haack reaction, although specific literature for this exact transformation is sparse. An efficient synthesis has been reported, highlighting its importance as a substrate for naphthyridine derivatives.[2]
Step 2: Friedländer Annulation
Materials:
-
2-Amino-5-chloro-3-pyridinecarboxaldehyde
-
Malononitrile or Ethyl cyanoacetate
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 2-amino-5-chloro-3-pyridinecarboxaldehyde in a suitable solvent such as ethanol.
-
Add an equimolar amount of a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
If using ethyl cyanoacetate, the resulting product will be an ester, which may require subsequent hydrolysis and decarboxylation to yield the desired 2-hydroxy-1,8-naphthyridine, followed by chlorination and amination steps to arrive at the final product. The use of malononitrile directly yields a 2-amino-3-cyano-1,8-naphthyridine derivative.
Biological Activity and Quantitative Data
Derivatives of 1,8-naphthyridine exhibit a wide range of biological activities. While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications. Many 1,8-naphthyridine derivatives have been investigated as inhibitors of various protein kinases and have shown potent antiproliferative activity against cancer cell lines.
| Compound Class | Target/Assay | IC50/Ki | Reference |
| Pentacyclic Benzimidazole Derivatives (amino-substituted) | Z-138 Cancer Cell Line | 2.1 µM | [3] |
| Pentacyclic Benzimidazole Derivatives (piperazinyl-substituted) | Various Cancer Cell Lines | 1.5 - 5.6 µM | [3] |
| Benzo[c][1][4]naphthyridine Derivative (CX-4945) | Protein Kinase CK2 | 0.38 nM (Ki) | [5] |
| Thiazole-5-carboxamide Derivative (Dasatinib) | Src/Abl Kinase | Potent Inhibition | [6] |
| 1,8-Naphthyridine Sulfonamides | NorA Efflux Pump | Efflux Pump Inhibition | [7] |
Signaling Pathways
The anticancer activity of many 1,8-naphthyridine derivatives is attributed to their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, the inhibition of kinases like Src, Abl, and CK2 can disrupt signaling cascades that are often hyperactivated in cancer cells.
Caption: Proposed mechanism of action for this compound derivatives as anticancer agents through the inhibition of key protein kinases in cell signaling pathways.
Experimental Workflow: Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of this compound derivatives is a systematic process that begins with chemical synthesis and progresses through various stages of biological testing.
Caption: A typical workflow for the discovery and development of novel this compound derivatives as potential therapeutic agents.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine ring. A systematic investigation of these structural modifications is crucial for optimizing the potency and selectivity of these compounds.
Caption: Logical relationship illustrating how modifications at different positions of the 1,8-naphthyridine core influence the overall biological activity.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-5-chloro-1,8-naphthyridine as a key scaffold in the discovery of novel antibacterial agents. The following sections detail its synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols to guide researchers in this field.
Introduction
The escalating threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, famously represented by the quinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV.[1] The substituted this compound moiety serves as a versatile building block for the synthesis of a new generation of potential antibacterial drugs. Derivatives of this scaffold have shown promise not only as standalone antibacterial agents but also as modulators of antibiotic activity, particularly against multi-drug resistant strains.
Synthesis of this compound Derivatives
A key derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide , has been synthesized and evaluated for its antibiotic-modulating activity. The final step of its synthesis involves the sulfonylation of this compound with a suitable benzenesulfonyl chloride.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Derivatives of the 1,8-naphthyridine scaffold are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. The proposed mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.
Antibacterial Activity
Derivatives of this compound have demonstrated interesting antibacterial properties, particularly as enhancers of existing antibiotics. The compound 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) , for instance, showed no direct antibacterial activity at concentrations up to 1024 µg/mL. However, it significantly potentiated the activity of fluoroquinolones against multi-resistant bacterial strains.
Table 1: Modulatory Activity of 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) in Combination with Fluoroquinolones
| Bacterial Strain | Antibiotic | MIC (µg/mL) Alone | MIC (µg/mL) with 3-TNB (at MIC/8) | Fold Reduction in MIC |
| E. coli 06 | Norfloxacin | 32 | 8 | 4 |
| Ofloxacin | 32 | 4 | 8 | |
| Lomefloxacin | 16 | 2 | 8 | |
| P. aeruginosa 24 | Norfloxacin | 128 | 32 | 4 |
| Ofloxacin | 64 | 16 | 4 | |
| Lomefloxacin | 32 | 8 | 4 | |
| S. aureus 10 | Norfloxacin | 64 | 16 | 4 |
| Ofloxacin | 128 | 32 | 4 | |
| Lomefloxacin | 64 | 16 | 4 |
Data extracted from a study on the antibiotic-modulating activities of 1,8-naphthyridine derivatives.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent control
-
Growth control (no compound)
-
Sterility control (no bacteria)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions, positive control, solvent control, and growth control.
-
Add sterile broth to the sterility control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound at various concentrations to the reaction mixtures. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Structure-Activity Relationship (SAR)
The antibacterial activity of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine ring. For the this compound scaffold, modifications at the 2-amino position are a key area for derivatization.
-
Substitution at the 2-amino group: The introduction of a benzenesulfonamide moiety at the 2-amino position, as seen in 3-TNB, leads to a loss of direct antibacterial activity but confers potent antibiotic-modulating properties.[1] This suggests that bulky substituents at this position may hinder direct interaction with the active site of DNA gyrase but could potentially interfere with bacterial resistance mechanisms, such as efflux pumps.
-
The 5-chloro substituent: The presence of a chlorine atom at the 5-position is a common feature in many biologically active 1,8-naphthyridine derivatives. This electron-withdrawing group can influence the electronic properties of the aromatic system and may contribute to improved binding affinity with the target enzyme or enhance cell permeability.
Further SAR studies are warranted to explore the full potential of the this compound scaffold. Systematic modifications at the 2-amino and other available positions on the naphthyridine ring, coupled with comprehensive biological evaluation, will be crucial for the development of potent antibacterial agents.
Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. Its derivatives have demonstrated the potential to not only act as direct inhibitors of essential bacterial enzymes but also to function as adjuvants that can restore the efficacy of existing antibiotics against resistant pathogens. The protocols and data presented here provide a foundational resource for researchers to further explore this important chemical scaffold in the ongoing fight against bacterial infections.
References
Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. While specific research on 2-Amino-5-chloro-1,8-naphthyridine is limited in publicly available literature, the broader class of 2-amino-1,8-naphthyridine and its substituted analogs has demonstrated significant potential in cancer cell line studies. These compounds are being investigated for their cytotoxic effects against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerase II and receptor tyrosine kinases.[1][2]
This document provides a comprehensive overview of the potential applications of this compound and its derivatives in cancer research, along with detailed protocols for key in vitro experiments. The information presented herein is based on studies of structurally related 1,8-naphthyridine compounds and serves as a guide for researchers investigating the anticancer potential of this chemical class.
Potential Applications in Cancer Cell Line Studies
Derivatives of 1,8-naphthyridine have shown promise in targeting a variety of cancer types. Based on the activities of related compounds, this compound could be investigated for:
-
Cytotoxicity Screening: Assessing the growth-inhibitory and cytotoxic effects against a panel of human cancer cell lines, including but not limited to those from breast, colon, lung, leukemia, and pancreatic cancers.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts its anticancer effects. This could involve investigating its potential to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), or inhibit specific molecular targets.
-
Drug Combination Studies: Evaluating its potential to synergize with existing chemotherapeutic agents to enhance their efficacy or overcome drug resistance.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various 1,8-naphthyridine derivatives against several human cancer cell lines, as reported in the literature. This data provides a reference for the potential potency of this class of compounds.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [3] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [3] |
| 1,8-naphthyridine-3-carboxamide (Compound 36) | PA-1 (Ovarian) | 1.19 | [3] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 | [3] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | SW620 (Colon) | 1.4 | [3] |
| 1,8-naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 | [4] |
| 1,8-naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 | [4] |
| 1,8-naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 | [4] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative (Compound 10c) | MCF7 (Breast) | 1.47 | [5] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative (Compound 8d) | MCF7 (Breast) | 1.62 | [5] |
| Naphthyridine derivative (Compound 16) | HeLa (Cervical) | 0.7 | [6] |
| Naphthyridine derivative (Compound 16) | HL-60 (Leukemia) | 0.1 | [6] |
| Naphthyridine derivative (Compound 16) | PC-3 (Prostate) | 5.1 | [6] |
Experimental Protocols
Here are detailed protocols for fundamental assays used to characterize the anticancer properties of compounds like this compound in cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a cell lysate to understand the compound's effect on signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, EGFR, p-EGFR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated and untreated cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate potential mechanisms of action for 1,8-naphthyridine derivatives based on existing literature. These can serve as a starting point for investigating the effects of this compound.
Caption: A general experimental workflow for studying the anticancer effects of a novel compound.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Amino-5-chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2-Amino-5-chloro-1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. The following sections outline established methods for its functionalization, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction to the 2-Amino-1,8-naphthyridine Scaffold
The 1,8-naphthyridine core is a prominent structural motif in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. The presence of amino and chloro substituents on the this compound ring system offers versatile handles for synthetic diversification, enabling the generation of novel derivatives for drug discovery and development. This document details key protocols for the selective functionalization at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro-substituent at the C5 position of this compound serves as an excellent electrophilic partner for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the naphthyridine core and a variety of aryl and heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane | 10 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if required).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (10 mL).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-1,8-naphthyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl compounds from aryl halides.[1] This reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position of the naphthyridine scaffold.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (5) | tBuXPhos (10) | LHMDS | Dioxane | 90 | 12 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, the ligand, and the base (2.0 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox, add the amine (1.2 mmol) and the anhydrous, degassed solvent (10 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 5-amino-2-amino-1,8-naphthyridine derivative.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAAr) at the C5 position, particularly with strong nucleophiles. This method provides a direct route to introduce various functionalities without the need for a metal catalyst.
General Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | Reflux | 6 | 95 |
| 2 | Pyrrolidine | DMF | 120 | 12 | 89 |
| 3 | Sodium thiophenoxide | DMSO | 100 | 8 | 92 |
| 4 | Potassium phenoxide | NMP | 150 | 24 | 75 |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 mmol) in the appropriate solvent (10 mL) in a round-bottom flask.
-
Add the nucleophile (1.5 mmol). If the nucleophile is an alcohol or thiol, a base such as sodium hydride may be required to generate the corresponding alkoxide or thiolate in situ.
-
Heat the reaction mixture to the specified temperature and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 5-substituted-2-amino-1,8-naphthyridine.
C-H Functionalization
Direct C-H functionalization represents an atom-economical and increasingly important strategy for the modification of heterocyclic cores. While less common for this specific substrate, methods for the C-H functionalization of related quinoline and naphthyridine systems can be adapted. These reactions often proceed via transition-metal catalysis and can be directed by the existing amino group.
Conceptual Workflow for C-H Functionalization:
Caption: General workflow for directed C-H functionalization.
Due to the nascent nature of direct C-H functionalization on this specific scaffold, detailed protocols and extensive quantitative data are still emerging in the literature. Researchers are encouraged to consult recent reviews on C-H activation of nitrogen-containing heterocycles for the latest developments and adaptable procedures.
These protocols and application notes provide a comprehensive guide for the synthetic modification of this compound, a valuable building block in the pursuit of novel therapeutic agents. The provided data and methodologies serve as a starting point for the development of diverse libraries of 1,8-naphthyridine derivatives.
References
2-Amino-5-chloro-1,8-naphthyridine: A Promising Scaffold for the Development of Novel Kinase Inhibitors
Application Notes & Protocols
Introduction
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among these, the 2-amino-5-chloro-1,8-naphthyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The strategic placement of the amino and chloro groups on the 1,8-naphthyridine ring offers unique opportunities for interaction with the ATP-binding site of various kinases, making it an attractive scaffold for the development of targeted therapies.
These application notes provide an overview of the utility of the this compound scaffold, along with protocols for the synthesis and evaluation of its derivatives as kinase inhibitors. While specific quantitative data for inhibitors derived directly from this scaffold is emerging, the information presented here is based on closely related 1,8-naphthyridine derivatives and provides a strong foundation for future research and development in this area.
Data Presentation: Inhibitory Activities of Chloro-Substituted 1,8-Naphthyridine Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various chloro-substituted 1,8-naphthyridine derivatives, demonstrating the potential of this class of compounds. It is important to note that these are examples from the broader class of chloro-substituted 1,8-naphthyridines, and further studies are needed to specifically characterize derivatives of the this compound scaffold.
Table 1: In Vitro Cytotoxicity of Halogenated 1,8-Naphthyridine-3-carboxamide Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 47 | MIAPaCa (Pancreatic Cancer) | 0.41 |
| K-562 (Leukemia) | 0.77 | |
| 36 | PA-1 (Ovarian Cancer) | 1.19 |
| 29 | PA-1 (Ovarian Cancer) | 0.41 |
| SW620 (Colon Cancer) | 1.4 |
Table 2: Kinase Inhibitory Activity of Selected Naphthyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| CX-4945 (a benzo[c][2][3]naphthyridine) | CK2 | 0.38 (Ki) | [4] |
| Compound 9k (a 2,7-naphthyridinone) | c-Kit | 8.5 | [5] |
| Compound 10r (a 2,7-naphthyridinone) | VEGFR-2 | 31.7 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for the derivatization of the this compound scaffold, which can be adapted to generate a library of novel inhibitors.
Step 1: Synthesis of the this compound Scaffold
The synthesis of the core scaffold can be achieved through a multi-step reaction starting from readily available precursors. A common approach involves the condensation of 2,6-diaminopyridine with a suitable three-carbon synthon, followed by chlorination.
Step 2: Derivatization of the Amino Group
The 2-amino group serves as a key handle for introducing diversity. This can be achieved through various reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce substituted amino groups.
Example: Synthesis of an Amide Derivative
-
Dissolve this compound (1 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.2 mmol).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the desired acid chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Target kinase (e.g., recombinant human kinase)
-
Kinase substrate (specific to the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Antiproliferative Assay
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds dissolved in DMSO
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
96-well clear-bottom black plates
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold. Many of these inhibitors are designed to be ATP-competitive, blocking the phosphorylation of downstream substrates.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the discovery and evaluation of novel inhibitors based on the this compound scaffold.
Caption: Workflow for inhibitor discovery and evaluation.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its structural features provide a versatile platform for chemical modification to achieve high potency and selectivity. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this promising class of compounds. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Amino-5-chloro-1,8-naphthyridine
Introduction
2-Amino-5-chloro-1,8-naphthyridine is a heterocyclic aromatic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed protocols for two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [5] |
| Molecular Weight | 179.61 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO | Inferred |
Experimental Workflows
The general experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
Proposed HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
3.1. Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be developed. A starting point could be a mixture of Acetonitrile and Water (with 0.1% formic acid), for example, in a 50:50 (v/v) ratio.[3][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by UV scan of a standard solution. Based on the naphthyridine structure, a wavelength between 254 nm and 320 nm is expected to provide good sensitivity.
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing the analyte.
-
Dissolve the sample in a suitable solvent and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
3.2. Method Validation Parameters (Template)
The following table summarizes the typical parameters that need to be evaluated during method validation.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be determined | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 1.0 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Proposed LC-MS/MS Method
This method is recommended for applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine) for pharmacokinetic studies or the detection of trace-level impurities.[2][7][8]
4.1. Experimental Protocol
-
Instrumentation: A liquid chromatography system (HPLC or UPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion (Q1): [M+H]⁺ = 180.0 m/z (for ³⁵Cl isotope).
-
Product Ions (Q3): Hypothetical fragmentation could involve the loss of HCN, Cl, or other neutral losses. These would need to be optimized.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows need to be optimized for maximum signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.1 - 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary.
-
Data Analysis: Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) versus the concentration of the calibration standards.
4.2. Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (ng/mL) | To be determined | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise ratio ≥ 10:1, with acceptable precision and accuracy | 0.1 |
| Accuracy (% Recovery) | 85.0% - 115.0% (for biological samples) | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | To be assessed | Within acceptable limits |
| Recovery | To be assessed | Consistent and reproducible |
Conclusion
The proposed HPLC-UV and LC-MS/MS methods provide a solid foundation for the development of validated analytical procedures for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any developed method undergoes rigorous validation to ensure its suitability for its intended purpose.
References
- 1. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | C8H6ClN3 | CID 91621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological targets, notably protein kinases.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for the development of potent and selective inhibitors. 2-Amino-5-chloro-1,8-naphthyridine is a fragment-sized molecule derived from this scaffold, making it an attractive candidate for fragment-based drug design (FBDD) campaigns.
Fragment-based drug design is a powerful methodology for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. These initial hits can then be optimized into more potent leads through structure-guided medicinal chemistry efforts.
These application notes provide a comprehensive overview of the synthesis, screening, and potential applications of this compound as a fragment in drug discovery, with a focus on protein kinase targets. While specific screening data for this exact fragment is not extensively available in the public domain, this document provides detailed protocols and a representative case study with a closely related analog to guide researchers in their FBDD endeavors.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved via a Friedländer annulation, a classic method for constructing quinoline and naphthyridine ring systems.[2] The proposed synthetic pathway involves the reaction of 2-amino-5-chloropyridine-3-carbaldehyde with a suitable ketone, followed by cyclization. The key starting material, 2-amino-5-chloropyridine, can be synthesized from 2-aminopyridine.[3]
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Amino-5-chloropyridine
A detailed protocol for the synthesis of 2-amino-5-chloropyridine from 2-aminopyridine has been described, involving nitration, acylation, reduction, chlorination, and hydrolysis steps.[3]
Step 2: Vilsmeier-Haack formylation of 2-Amino-5-chloropyridine to yield 2-Amino-5-chloropyridine-3-carbaldehyde
This reaction introduces the aldehyde group necessary for the subsequent cyclization.
-
To a solution of 2-amino-5-chloropyridine (1 eq) in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 2-3 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-chloropyridine-3-carbaldehyde.
Step 3: Friedländer Annulation to form this compound
-
2-amino-5-chloropyridine-3-carbaldehyde (1 eq) and a suitable ketone (e.g., acetone, 1.5 eq) are dissolved in ethanol.
-
A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) is added to the mixture.
-
The reaction is refluxed for several hours until completion (monitored by TLC).
-
After cooling to room temperature, the product precipitates and is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Proposed synthesis of this compound.
Fragment-Based Screening Methodologies
Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments. The following are detailed protocols for commonly used FBDD screening methods, adapted for this compound.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).
Protocol:
-
Protein and Fragment Preparation:
-
Prepare a stock solution of the purified target protein (e.g., a protein kinase) at a concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound at 10-50 mM in DMSO.
-
-
Assay Setup (96- or 384-well PCR plate):
-
To each well, add the protein solution.
-
Add this compound to a final concentration of 100-500 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 5%.
-
Include positive (known binder) and negative (DMSO only) controls.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually from 25°C to 95°C, monitoring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The Tₘ is the temperature at the midpoint of the unfolding transition.
-
A significant increase in Tₘ (ΔTₘ > 2°C) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
-
Workflow for Thermal Shift Assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for fragment screening that can provide information on binding affinity, stoichiometry, and the location of the binding site on the protein.
Protein-Observed NMR Protocol (¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Produce ¹⁵N-labeled target protein.
-
Prepare a solution of the ¹⁵N-labeled protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer pH 6.8, 50 mM NaCl, in 90% H₂O/10% D₂O).
-
Prepare a stock solution of this compound in deuterated DMSO (d₆-DMSO).
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add the fragment to the protein sample to a final concentration of 100-1000 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra and look for chemical shift perturbations (CSPs) of the protein's amide signals.
-
Significant CSPs for specific residues indicate that the fragment is binding at or near those residues on the protein surface.
-
The dissociation constant (Kd) can be estimated by titrating the fragment and monitoring the CSPs.
-
Workflow for Protein-Observed NMR Screening.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.
Protocol:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (1-10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Soak the protein crystals in this solution for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density map to confirm the presence and determine the binding mode of the fragment.
-
Examine the interactions between the fragment and the protein to guide fragment elaboration.
-
Workflow for Fragment Screening by X-ray Crystallography.
Case Study: Naphthyridine Fragment as a Kinase Inhibitor
While specific data for this compound is limited, a recent study on the protein arginine methyltransferase 5 (PRMT5)/MTA complex provides an excellent case study for a closely related 1,5-naphthyridin-2-amine fragment.[4] This example illustrates the type of data that can be obtained from a successful FBDD campaign.
Quantitative Data from a Naphthyridine Fragment Screen
| Fragment | Target | KD (µM) | Ligand Efficiency (LE) | clogP | PDB ID |
| 1,5-Naphthyridin-2-amine | PRMT5/MTA | 62.0 | 0.31 | 1.1 | 7UYF |
| 5-Fluoro-1,5-naphthyridin-2-amine | PRMT5/MTA | 53.0 | 0.32 | 1.2 | 7UY1 |
Data adapted from a study on PRMT5/MTA inhibitors.[4]
Ligand efficiency (LE) is a useful metric in FBDD, defined as the binding energy per heavy atom. It helps to prioritize fragments that have a high binding affinity for their size.
Structure-Activity Relationship (SAR) and Fragment Elaboration
The X-ray crystal structures of the naphthyridine fragments bound to PRMT5/MTA revealed key interactions.[4] The 2-amino group and the ring nitrogen form a hydrogen bond network with the protein backbone in the hinge region, a common binding motif for kinase inhibitors. The 5-chloro substituent on this compound could potentially be directed towards a hydrophobic pocket, and its electron-withdrawing nature may influence the pKa of the naphthyridine ring system, thereby modulating binding affinity.
The initial fragment hits can be grown or linked to occupy adjacent pockets and increase potency. For example, a solvent-exposed vector on the naphthyridine ring can be used to introduce larger chemical groups that can form additional interactions with the protein.
Potential Target and Signaling Pathway
Given the prevalence of 1,8-naphthyridine derivatives as kinase inhibitors, a primary application of this compound in FBDD would be to screen it against a panel of protein kinases.[1] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.
A hypothetical target could be a member of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently overactive in cancer. Inhibition of a kinase in this pathway could block downstream signaling and inhibit cell proliferation.
Hypothetical targeting of the MAPK pathway.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinase targets. While specific experimental data for this fragment is not widely published, the protocols and a case study with a related analog provided in these application notes offer a robust framework for its synthesis, screening, and optimization. The detailed methodologies for TSA, NMR, and X-ray crystallography will enable researchers to effectively utilize this and other fragments in their quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloro-1,8-naphthyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis & Reaction Optimization
Question: What is a common synthetic strategy for this compound, and what are the critical starting materials?
Answer: A prevalent strategy for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. This involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, a key precursor is 2,6-diaminopyridine, which can be chlorinated to introduce the chloro-substituent.
Question: My Friedländer reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Friedländer synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Starting Material Conversion: The initial condensation may be incomplete. Consider adjusting the reaction temperature or time. The use of a catalyst, such as an acid or a base, can also significantly improve the reaction rate and yield.
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway. Purification of starting materials is crucial to remove any impurities that might catalyze side reactions.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. A systematic variation of these parameters can help identify the optimal conditions for your specific substrate.
-
Product Degradation: The product might be unstable under the reaction or work-up conditions. Analyze the reaction mixture at different time points to check for product degradation.
Below is a table summarizing typical reaction conditions for related naphthyridine syntheses that can be used as a starting point for optimization.
| Parameter | Typical Range/Condition | Notes |
| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃), Brønsted acids (e.g., p-TsOH), bases (e.g., KOH, piperidine) | Catalyst choice is substrate-dependent. |
| Solvent | Dioxane, Ethanol, DMF, Acetic Acid | Solvent polarity can influence reaction rate. |
| Temperature | Room Temperature to Reflux | Higher temperatures may be required but can also lead to side products. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
2. Precursor Synthesis: 2-Amino-5-chloropyridine
Question: I am having trouble with the synthesis of the precursor, 2-Amino-5-chloropyridine. What are some reliable methods?
Answer: The synthesis of 2-Amino-5-chloropyridine often starts from 2-aminopyridine. A common method is direct chlorination. However, controlling the regioselectivity and avoiding the formation of di-chlorinated byproducts can be challenging.
One reported method involves the oxidative chlorination of 2-aminopyridine using sodium hypochlorite (NaClO) and hydrochloric acid (HCl).[1] This method offers the advantage of using inexpensive and readily available reagents.[1]
Troubleshooting Chlorination of 2-Aminopyridine:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; formation of byproducts. | Optimize reaction time and temperature. A two-step temperature profile (e.g., 10°C followed by 25°C) has been reported to be effective.[1] |
| Formation of Di-chlorinated products | Excess chlorinating agent or harsh reaction conditions. | Carefully control the stoichiometry of the chlorinating agent. Slow, dropwise addition of reagents can help. |
| Difficult Purification | Presence of starting material and isomers. | Adjusting the pH during work-up can facilitate the separation of the desired product.[1] Extraction with a suitable organic solvent like dichloroethane is also recommended.[1] |
3. Purification Challenges
Question: I am struggling with the purification of the final product, this compound. What techniques are most effective?
Answer: Purification of heterocyclic compounds like this compound can be challenging due to their polarity and potential for multiple nitrogen-containing functional groups.
-
Recrystallization: This is often the first method of choice for solid compounds. Selecting an appropriate solvent or solvent system is key. Common solvents for recrystallizing similar naphthyridine derivatives include methanol, ethanol, or mixtures with ethers.[2]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Acid-Base Extraction: The basic nature of the amino group and the pyridine nitrogens can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous layer.
Experimental Protocols & Visualizations
Illustrative Experimental Workflow: Friedländer Synthesis
The following diagram illustrates a generalized workflow for the Friedländer synthesis of a 1,8-naphthyridine derivative.
Caption: Generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.
Logical Troubleshooting Flowchart for Low Yield
This diagram provides a logical approach to troubleshooting low product yields.
Caption: A logical flowchart for troubleshooting low yields in organic synthesis.
References
Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the purification of 2-Amino-5-chloro-1,8-naphthyridine and its analogs.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound and related compounds.
Q1: Why is my final product yield unexpectedly low after purification?
A1: Low yield can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The synthesis reaction may not have gone to completion. It is crucial to monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.
-
Formation of Byproducts: The synthesis of chloro-aminonaphthyridines can lead to the formation of multiple byproducts, such as di-chlorinated species (e.g., 2-amino-3,5-dichloro derivatives) or other positional isomers.[1] These side reactions consume the starting material and reduce the yield of the desired product.
-
Losses During Extraction: During aqueous workup and liquid-liquid extraction, the product might have partial solubility in the aqueous layer, especially if the pH is not optimal. Multiple extractions with the appropriate organic solvent are recommended to maximize recovery.
-
Losses During Chromatography: The compound may be partially or irreversibly adsorbed onto the silica gel if an inappropriate solvent system is used. It's also possible for the compound to degrade on acidic silica gel. Using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) can mitigate this.
-
Losses During Recrystallization: Choosing a suboptimal solvent for recrystallization can lead to significant product loss, either through high solubility in the cold mother liquor or by "oiling out" instead of forming crystals.
Q2: My purified product is still contaminated with a persistent impurity. How can I remove it?
A2: Persistent impurities are a common challenge, often due to compounds with similar polarity to the target molecule.
-
Isomeric Impurities: Positional isomers (e.g., 2-amino-3-chloro-1,8-naphthyridine) are frequent byproducts that can be very difficult to separate from the desired 5-chloro isomer due to their similar chemical properties.[1]
-
Solution: High-performance column chromatography with a shallow solvent gradient may be required. Sometimes, derivatizing the mixture to alter the polarity of one component can facilitate separation, followed by removal of the derivatizing group.
-
-
Di-substituted Byproducts: Impurities like 2-amino-3,5-dichloro-1,8-naphthyridine can be challenging to remove.[1]
-
Solution: Careful optimization of column chromatography is the primary method. If the impurity is significantly less basic, an acid wash during the workup might selectively remove it.
-
-
Starting Material: Unreacted 2-aminopyridine or a precursor can carry through the process.
-
Solution: A pH-adjusted extraction can be effective. For example, adjusting the pH to around 4 can help separate the more basic starting materials from the chlorinated product.[1]
-
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, usually because the solution is supersaturated or the solvent is inappropriate.
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Add a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to clarify it before allowing it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in the synthesis of this compound?
A: Based on typical chlorination reactions of aminopyridine-like structures, the most common impurities include:
-
Unreacted 2-aminopyridine starting material.[1]
-
Positional isomers, such as 2-amino-3-chloro-1,8-naphthyridine.[1]
-
Di-chlorinated byproducts, like 2-amino-3,5-dichloro-1,8-naphthyridine.[1]
Q: What is a standard column chromatography protocol for purifying this compound analogs?
A: A typical starting point for column chromatography is to use silica gel as the stationary phase. The mobile phase often consists of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For 2-amino-1,8-naphthyridine dimers, a gradient of chloroform to chloroform/methanol (98/2) has been used successfully.[2] For aminonaphthyridines, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent tailing by neutralizing acidic sites on the silica gel.
Q: Can I use a method other than chromatography for purification?
A: Yes. Depending on the impurity profile, other methods can be effective:
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure material. A mixed solvent system, such as ethanol and water, may be effective.[3]
-
Acid-Base Extraction: This technique is very useful for removing non-basic impurities or impurities with a significantly different pKa. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the basic naphthyridines will move to the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous layer can then be adjusted to precipitate the pure product.[1]
Data and Protocols
Impurity Profile Example
The following table summarizes a sample impurity profile from a related synthesis of 2-amino-5-chloropyridine, which highlights the types of byproducts one might expect.[1]
| Compound | Percentage in Crude Product (%) |
| 2-Amino-5-chloropyridine (Desired Product) | 84.2 |
| 2-Amino-3-chloropyridine (Isomer) | 12.1 |
| 2-Amino-3,5-dichloropyridine (Byproduct) | 0.5 |
| 2-Aminopyridine (Starting Material) | 3.2 |
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from methods used for purifying chlorinated aminopyridines and is effective for separating the product from non-basic impurities and unreacted starting materials.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 10% aqueous hydrochloric acid. The basic amine products will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product. The organic layer containing non-basic impurities can be discarded.
-
pH Adjustment & Product Isolation: Cool the aqueous layer in an ice bath and slowly adjust the pH to ~4 using a 5 mol/L NaOH solution. The target compound may precipitate or be extracted.
-
Final Extraction: Extract the pH-adjusted aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This is a general protocol for purifying 1,8-naphthyridine analogs.[2]
-
Stationary Phase: Prepare a column with silica gel slurried in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% chloroform or dichloromethane).
-
Gradient: Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol. A common gradient might be from 100% chloroform to a 98:2 mixture of chloroform:methanol.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: General purification workflow.
Caption: Troubleshooting low product purity.
References
Technical Support Center: 2-Amino-5-chloro-1,8-naphthyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Amino-5-chloro-1,8-naphthyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My overall yield is critically low. What are the most common factors I should investigate first?
A1: Persistently low yields can often be traced back to a few critical factors. Systematically review the following:
-
Purity of Starting Materials: The synthesis of 1,8-naphthyridine derivatives is often sensitive to impurities in the precursors, such as substituted 2-aminopyridines.[1] Ensure all starting materials are of high purity, using recrystallized or column-purified reagents where necessary.
-
Reaction Atmosphere: Many intermediates are sensitive to oxygen or atmospheric moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and the formation of oxidative side products.
-
Temperature Control: Certain steps, particularly cyclization and metallo-catalyzed reactions, are highly temperature-sensitive. Inconsistent heating or "hot spots" can lead to side reactions. Use an oil bath or a reliable heating mantle for precise temperature management.
-
Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of a particular reagent may lead to unwanted side products. For instance, in chlorination steps, an excess of the chlorinating agent can lead to di- or tri-chlorinated species.
Below is a logical workflow for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: I am struggling with the key cyclization step to form the naphthyridine ring. How can I optimize it?
A2: The cyclization reaction (e.g., Friedländer or Gould-Jacobs type reactions) is crucial for forming the bicyclic core.[2][3] Optimization often involves screening several parameters:
-
Catalyst: The choice between acid and base catalysis is critical. For Friedländer-type syntheses, both have been used successfully. Common choices include p-Toluenesulfonic acid (p-TsOH), potassium hydroxide (KOH), or piperidine.[3][4]
-
Solvent: Solvent polarity can dramatically influence reaction rate and yield. While traditional solvents like ethanol or dioxane are common, ionic liquids have been shown to significantly improve yields in some multicomponent reactions for related heterocyclic systems.[5]
-
Temperature: Thermal cyclization often requires high temperatures (e.g., refluxing in diphenyl ether at ~250 °C), but this can also lead to degradation.[6] Explore a range of temperatures to find the optimal balance between reaction rate and product stability.
Q3: My final product is difficult to purify due to persistent impurities. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarity of side products. Consider the following:
-
pH Adjustment and Extraction: The basic nitrogen atoms on the naphthyridine ring allow for manipulation through pH changes. The crude product can be dissolved in a dilute acid (e.g., 10% HCl), washed with an organic solvent (like dichloromethane or ethyl acetate) to remove non-basic impurities, and then the aqueous layer can be neutralized with a base (e.g., NaOH or Na2CO3) to precipitate the purified product.[7]
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is the standard method. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from tailing on the silica gel.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can significantly improve purity.
Experimental Protocols & Data
A successful synthesis relies on a robust and reproducible protocol. While multiple synthetic routes to the 1,8-naphthyridine core exist, a common strategy involves the construction of the second ring onto a pre-functionalized pyridine precursor.
General Synthetic Pathway
A plausible and widely documented approach is the Friedländer annulation, which condenses an ortho-amino-pyridine-carboxaldehyde with a ketone.
Caption: General workflow for this compound synthesis.
Protocol: Synthesis of this compound derivative via Friedländer Annulation
This protocol is a representative example based on established methodologies for synthesizing related compounds.[8][9]
Step 1: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde (Precursor)
-
This intermediate is a key building block. Efficient synthetic routes to this compound have been reported and it can be prepared from 2-amino-5-chloropyridine.[8] Assume this precursor is available for the next step.
Step 2: Cyclization to form the 1,8-Naphthyridine Ring
-
To a solution of 2-amino-5-chloro-3-pyridinecarboxaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq).
-
Add a catalytic amount of 8% aqueous potassium hydroxide (KOH) solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid (HCl).
-
The resulting precipitate (the crude product, e.g., 2-amino-5-chloro-7-methyl-1,8-naphthyridine) is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Purification
-
The crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%).
-
Alternatively, the crude product can be recrystallized from ethanol to yield the purified this compound derivative.
Data Summary: Impact of Reaction Conditions
Optimizing reaction conditions is key to maximizing yield. The following table, adapted from principles observed in related heterocyclic syntheses, illustrates how changing solvents and catalysts can impact product yield.[5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | CH₃CN | Reflux | No Product |
| 2 | p-TsOH (10) | Water | Reflux | Poor |
| 3 | p-TsOH (10) | Ethanol | Reflux | Poor |
| 4 | Cu(OAc)₂/Sodium Ascorbate (5/10) | CH₂Cl₂ | Reflux | Moderate |
| 5 | Cu(OAc)₂/Sodium Ascorbate (5/10) | Ethanol | Reflux | Moderate |
| 6 | Cu(OAc)₂/Sodium Ascorbate (5/10) | [Hmim]TFA (Ionic Liquid) | 100 | Good (e.g., >80%) |
Note: This table demonstrates general principles. Yields are illustrative and will vary based on the specific substrates used for the this compound synthesis. The use of an ionic liquid solvent (Entry 6) shows a significant potential for yield improvement.[5]
References
- 1. Page loading... [guidechem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Amino-5-chloro-1,8-naphthyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-chloro-1,8-naphthyridine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemical structure, the primary stability concerns for this compound in solution are potential degradation through oxidation of the amino group and, to a lesser extent, hydrolysis of the chloro substituent. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in the public domain, based on the reactivity of similar aminopyridine and chloro-heterocyclic compounds, potential degradation products could include:
-
Oxidation products: The amino group could be oxidized to a nitroso or nitro derivative, or undergo oxidative coupling.
-
Hydrolysis product: The chloro group could be hydrolyzed to a hydroxyl group, forming 2-Amino-5-hydroxy-1,8-naphthyridine, particularly under harsh pH and high-temperature conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or store in the dark to prevent photodegradation.
-
Prepared in appropriate solvents: Use high-purity solvents and consider the use of buffers to maintain a stable pH. The stability of aminopyridines can be pH-dependent.
-
Purged with inert gas: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound.[1][2][3] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any observed degradation products.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of parent compound peak area in HPLC analysis over a short period. | Oxidation of the amino group. | - Prepare fresh solutions daily. - Store stock solutions under inert gas (nitrogen or argon). - Avoid exposure to air and light. - Consider adding an antioxidant if compatible with the experimental setup. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Hydrolysis of the chloro group to a hydroxyl group. | - Check the pH of the solution; hydrolysis is more likely at extreme pH values. - Buffer the solution to a neutral or slightly acidic pH. - Avoid high temperatures during sample preparation and storage. |
| Discoloration of the solution (e.g., turning yellow or brown). | Formation of colored degradation products, potentially from oxidation. | - Confirm the identity of the colored species by LC-MS if possible. - Follow the troubleshooting steps for oxidation. - Ensure the purity of the starting material. |
| Precipitation of the compound from the solution. | Poor solubility or degradation to a less soluble product. | - Verify the solubility of the compound in the chosen solvent at the storage temperature. - Consider using a co-solvent to improve solubility. - Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: General Stability Study Workflow
This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent system.
Caption: General workflow for a stability study of this compound.
Protocol 2: Representative Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm and 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound based on the chemical properties of related compounds.
Caption: Potential degradation pathways of this compound.
Disclaimer: The information provided in this technical support center is based on general chemical principles and data from related compounds, as specific stability data for this compound is limited in publicly available literature. It is essential to perform compound-specific stability studies to determine the actual degradation profile and establish appropriate handling and storage procedures for your specific application.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems of 2-Amino-5-chloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-5-chloro-1,8-naphthyridine.
Troubleshooting Guide
Researchers facing difficulties in dissolving this compound can consult the following table for a systematic approach to troubleshooting.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffers. | Low intrinsic aqueous solubility. | Attempt dissolution in a small amount of an organic co-solvent such as DMSO, DMF, or ethanol before adding the aqueous buffer. Consider pH adjustment of the buffer (see details below). |
| Precipitation occurs upon addition of aqueous medium to organic stock solution. | The compound is "crashing out" of solution due to the change in solvent polarity. | Decrease the concentration of the stock solution. Add the aqueous medium slowly while vortexing or sonicating. Increase the percentage of the organic co-solvent in the final solution. |
| Low solubility in common organic solvents. | The compound may have high crystal lattice energy. | Try heating the solution gently. Use a broader range of solvents, including those with different polarities like acetonitrile, methanol, or isopropanol. Sonication can also aid in dissolution. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions such as temperature, pH, or purity of the compound. | Standardize all experimental parameters. Ensure the compound is of high purity and the solvents are anhydrous where required. Calibrate pH meters and balances regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How can I improve the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds[1][2][3][4][5]:
-
pH Adjustment: Based on the estimated pKa of the molecule, adjusting the pH of the aqueous solution can significantly impact solubility. The amino group on the naphthyridine ring is basic and can be protonated at acidic pH, forming a more soluble salt.
-
Co-solvents: Using a water-miscible organic solvent (co-solvent) can increase the solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can improve its dissolution rate and apparent solubility.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution.
Q3: What is the estimated pKa of this compound and how can I use it?
A3: The experimental pKa value for this compound is not published. However, a related compound, 2-amino-7-methyl-1,8-naphthyridine, has a reported pKa of 6.3. Due to the electron-withdrawing nature of the chlorine atom, the pKa of this compound is likely to be slightly lower, estimated to be in the range of 5.5-6.0.
To increase solubility, you should aim to prepare your aqueous solution at a pH at least 1-2 units below the pKa of the amino group. At this pH, the amino group will be protonated, forming a more soluble cationic species. Therefore, using a buffer with a pH of 4.5 or lower is a good starting point.
Q4: Are there any recommended starting solvents for initial dissolution?
A4: For initial stock solutions, high-purity DMSO or DMF are recommended. These solvents are generally effective at dissolving a wide range of organic molecules. For subsequent dilutions into aqueous media, it is crucial to use the lowest possible concentration of the organic stock to avoid precipitation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., citrate buffer pH 3.0, 4.0, 5.0)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Calibrated pH meter
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube. This is typically 1-2 mg, but enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the tube.
-
Securely cap the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the tube to confirm the presence of undissolved solid.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Screening for Suitable Co-solvents
This protocol provides a method for rapidly screening different co-solvents to improve the solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400
-
Glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh a known amount of this compound (e.g., 1 mg) into several glass vials.
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture to the vials containing the compound.
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.
-
Visually inspect the vials for complete dissolution.
-
The co-solvent system that dissolves the compound at the highest concentration with the lowest percentage of organic solvent is considered the most suitable.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 179.6 g/mol | - |
| pKa (basic) | 5.5 - 6.0 (estimated) | Solubility will increase significantly in acidic conditions (pH < 5). |
| LogP | ~2.0 - 2.5 (estimated) | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
Table 2: General Solubility Troubleshooting Matrix
| Solvent System | Observation | Next Step |
| Aqueous Buffer (pH 7.4) | Insoluble | Try acidic buffer (pH < 5.0). |
| Acidic Buffer (pH 4.0) | Insoluble | Add a co-solvent (e.g., 5-10% DMSO or Ethanol). |
| 5% DMSO in Buffer | Insoluble | Increase DMSO concentration to 20%. Try a different co-solvent. |
| 50% Ethanol in Buffer | Soluble | Attempt to decrease the percentage of ethanol to find the minimum required. |
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Logical relationship of solubilization strategies.
References
- 1. This compound | C8H6ClN3 | CID 91621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-chloro-1,8-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Amino-5-chloro-1,8-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a multi-step process. This typically begins with the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by a cyclization reaction, such as the Friedländer annulation, to construct the 1,8-naphthyridine ring system.
Q2: What are the critical starting materials for this synthesis?
A2: Key starting materials generally include 2-aminopyridine for the preparation of the 2-amino-5-chloropyridine intermediate. For the subsequent cyclization step to form the naphthyridine ring, a suitable carbonyl compound with an α-methylene group is required.
Q3: What are the major challenges or pitfalls in this synthesis?
A3: Common pitfalls include controlling the regioselectivity during the chlorination of 2-aminopyridine to avoid the formation of di-chlorinated byproducts. Other challenges involve optimizing the conditions for the Friedländer cyclization to maximize yield and prevent the formation of side products, as well as purification of the final compound.
Q4: Are there greener or more sustainable methods for this synthesis?
A4: Recent advancements in the Friedländer reaction have explored the use of water as a solvent and biocompatible ionic liquids as catalysts, offering more environmentally friendly alternatives to traditional methods that often rely on harsh conditions and organic solvents.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-amino-5-chloropyridine | Incomplete chlorination of 2-aminopyridine. | - Ensure the use of a slight excess of the chlorinating agent. - Monitor the reaction progress using TLC or GC-MS. |
| Formation of over-chlorinated byproducts (e.g., 2-amino-3,5-dichloropyridine).[4] | - Maintain a low reaction temperature (e.g., 10-12°C) during the addition of the chlorinating agent.[4] - Control the rate of addition of the chlorinating agent.[4] - Use a strongly acidic medium to direct the chlorination to the 5-position.[4] | |
| Low yield of this compound in Friedländer synthesis | Inefficient cyclization. | - Screen different catalysts (e.g., acid or base catalysts, ionic liquids) to find the optimal conditions.[1][5] - Optimize the reaction temperature and time. |
| Side reactions of the starting materials. | - Protect the amino group if it interferes with the cyclization reaction. - Ensure the purity of the starting materials, particularly the 2-amino-5-chloropyridine-3-carbaldehyde. | |
| Difficulty in purifying the final product | Presence of starting materials or side products. | - Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent, such as a methanol-ether mixture, can be effective.[6] |
| The product is a sticky precipitate. | - Wash the crude product with appropriate solvents like water followed by acetone to remove impurities.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyridine
This protocol is adapted from procedures for the chlorination of 2-aminopyridine.[4][7]
Materials:
-
2-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Sodium Hypochlorite Solution (e.g., 8-13% w/w) or Chlorine Gas
-
Sodium Hydroxide Solution
-
Dichloromethane or other suitable organic solvent
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated hydrochloric acid while maintaining the temperature at approximately 10°C with an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise to the reaction mixture over a period of time, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue stirring the mixture at 10°C for 2 hours, then allow it to warm to 25°C and stir for an additional 4 hours.
-
Cool the reaction mixture and adjust the pH to >8 with a sodium hydroxide solution.
-
The product can be isolated by filtration if it precipitates. The aqueous layer can be further extracted with dichloromethane to recover any dissolved product.
-
Combine the solid precipitate and the organic extracts.
-
The crude product can be further purified by dissolving in dilute hydrochloric acid, filtering, and then re-precipitating by adjusting the pH to 4 with sodium hydroxide solution, followed by extraction with an organic solvent.
Protocol 2: Synthesis of this compound via Friedländer-type Condensation
This is a generalized protocol based on the synthesis of a similar compound, 2-Amino-7-chloro-1,8-naphthyridine.[6] The synthesis of the required precursor, 2-amino-5-chloro-pyridine-3-carbaldehyde, is a necessary preceding step which is not detailed here.
Materials:
-
2-Amino-5-chloro-pyridine-3-carbaldehyde
-
A suitable ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Catalyst (e.g., potassium hydroxide, choline hydroxide)
-
Solvent (e.g., ethanol, water, or an ionic liquid)
-
Phosphorus oxychloride (POCl₃) may be required for a subsequent chlorination step if a hydroxy-naphthyridine is formed first.
Procedure:
-
To a solution of 2-amino-5-chloro-pyridine-3-carbaldehyde in the chosen solvent, add the carbonyl compound and the catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If the intermediate product is a hydroxynaphthyridine, it can be converted to the chloro-derivative by refluxing with POCl₃.
-
After the reaction, carefully pour the mixture onto ice-cold water and neutralize with a base like sodium carbonate.
-
Collect the resulting solid by filtration and recrystallize from a suitable solvent system (e.g., methanol-ether) to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of 2-Amino-5-chloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 2-Amino-5-chloro-1,8-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents. For this compound, organic impurities are the most critical and typically include:
-
Process-Related Impurities: Starting materials, intermediates, and by-products from the synthetic route. For example, residual starting materials like substituted 2-aminopyridines or reagents from cyclization steps can be potential impurities.[1][2]
-
Degradation Products: These arise from the decomposition of the active pharmaceutical ingredient (API) under stress conditions such as acid, base, oxidation, heat, or light.[3][4]
-
Enantiomeric Impurities: If any chiral centers exist in the molecule or are introduced during synthesis, the undesired enantiomer would be considered an impurity.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[5] For structural identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective.[6][7]
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its potential degradation products, impurities, and excipients. Its importance lies in ensuring that the analytical method can provide a true measure of the drug's purity and stability over time, which is a regulatory requirement.[3] Forced degradation studies are performed to demonstrate the method's stability-indicating characteristics.
Q4: How do I choose the right HPLC column for my analysis?
A4: For a polar compound like this compound, a C18 column is the most common and versatile starting point. The choice of column depends on factors like the polarity of the impurities you expect. It is crucial to screen columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl) and from various manufacturers to achieve the optimal separation.
Q5: My sample solvent is causing peak distortion. What should I do?
A5: It is always best to dissolve and inject samples in the mobile phase itself. If that's not possible, use a solvent that is weaker (lower eluotropic strength) than the mobile phase to avoid issues like peak fronting, splitting, or broadening. For example, if your mobile phase is 50% acetonitrile in water, dissolving your sample in 100% acetonitrile can cause significant peak distortion.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
HPLC System & Chromatography Issues
| Problem / Question | Potential Causes | Recommended Solutions |
| High Backpressure | 1. Blockage in the system (e.g., tubing, in-line filter, guard column, or column frit).[8] 2. Mobile phase precipitation (especially with buffers). 3. Column contamination or aging. | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. 2. Ensure mobile phase components are fully miscible and filter buffers before use.[8] 3. Flush the column with a strong solvent. If pressure remains high, replace the guard column or the analytical column. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has failed. 2. No sample injected (e.g., air bubble in the autosampler syringe, empty vial). 3. Incorrect wavelength setting on the UV detector. 4. System leak. | 1. Check and turn on the lamp or replace it if necessary. 2. Visually inspect the sample vial and injection process. Purge the injector. 3. Verify the UV absorbance maximum (λmax) of this compound and set the detector accordingly. 4. Check for loose fittings and leaks throughout the system. |
| Peak Tailing | 1. Secondary interactions between the basic amine group of the analyte and acidic silanols on the column packing. 2. Column overload. 3. Column contamination or void formation. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the amine. Add a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%). 2. Reduce the sample concentration and re-inject. 3. Use a guard column and filter all samples. If the problem persists, try a new column. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. 4. Pump malfunction or air bubbles.[8] | 1. Prepare mobile phase fresh and in a single large batch for a sequence. Ensure accurate measurements. 2. Use a column oven for stable temperature control. 3. Ensure the column is fully equilibrated with the mobile phase before starting injections. 4. Degas the mobile phase and purge the pump. Check pump seals for wear. |
Quantitative Data Summary
The following table provides an illustrative example of a quantitative impurity profile for a batch of this compound. The limits are based on typical ICH guidelines for reporting, identification, and qualification thresholds.
| Impurity ID | Retention Time (min) | Relative Retention Time (RRT) | Amount (%) | Limit (%) | Status |
| Impurity A | 4.8 | 0.75 | 0.08 | ≤ 0.15 | Pass |
| Impurity B | 5.9 | 0.92 | Not Detected | ≤ 0.15 | Pass |
| API | 6.4 | 1.00 | 99.75 | - | - |
| Impurity C | 8.1 | 1.27 | 0.12 | ≤ 0.15 | Pass |
| Impurity D | 10.2 | 1.59 | 0.05 | ≤ 0.15 | Pass |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This protocol describes a general method that should be optimized and validated for specific laboratory conditions.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.[9]
-
Autosampler Temperature: 10 °C.
-
UV Detection: 254 nm (or the determined λmax of the API).
-
-
Mobile Phase:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.[9]
-
Protocol 2: Impurity Identification using LC-MS
-
LC System: Use the same HPLC method as described above. Ensure the mobile phase is compatible with MS (e.g., use formic acid or ammonium acetate instead of non-volatile buffers like phosphate).
-
MS System: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically effective for nitrogen-containing compounds.
-
Data Acquisition:
-
Acquire data in full scan mode to detect all ionizable species.
-
Perform fragmentation (MS/MS or MSn) on the impurity peaks to obtain structural information.[6]
-
-
Analysis: Compare the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities with potential structures derived from the synthesis and degradation pathways to confirm their identities.
Visual Workflows
The following diagrams illustrate common workflows in impurity analysis.
Caption: Troubleshooting workflow for abnormal HPLC peak shapes.
Caption: General workflow for pharmaceutical impurity profiling.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. ijcrt.org [ijcrt.org]
- 4. jocpr.com [jocpr.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
Comparative In Vitro Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of 2-Amino-5-chloro-1,8-naphthyridine and its derivatives, focusing on their potential as therapeutic agents. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate objective comparison with alternative compounds.
I. Antibiotic-Modulating Activity
While direct antibacterial activity of some 1,8-naphthyridine derivatives can be limited, recent studies have highlighted their potential as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[3] This section focuses on a sulfonamide derivative of this compound and its synergistic effect with fluoroquinolone antibiotics.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antibiotic-modulating activity of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (a derivative of this compound) in combination with various fluoroquinolones against multi-resistant bacterial strains. The derivative itself did not show clinically relevant antibacterial activity (MIC ≥ 1.024 µg/mL).[3] However, it significantly reduced the MIC of the tested antibiotics, indicating a synergistic effect.[3]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |
| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |
| Ofloxacin | 64 | 32 | 2 | |
| Lomefloxacin | 16 | 3.2 | 5 | |
| Staphylococcus aureus 10 | Norfloxacin | 256 | 128 | 2 |
| Ofloxacin | 128 | 64 | 2 | |
| Lomefloxacin | 64 | 32 | 2 | |
| Pseudomonas aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |
| Ofloxacin | 256 | 128 | 2 | |
| Lomefloxacin | 128 | 128 | 1 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method.[3]
-
Bacterial Strains: Multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus were used.
-
Inoculum Preparation: Bacterial cultures were grown to a turbidity equivalent to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Preparation: The 1,8-naphthyridine derivative and the antibiotics were dissolved in dimethyl sulfoxide (DMSO).
-
Assay Setup: The assay was performed in 96-well microtiter plates. The wells contained the bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) and serial dilutions of the test compounds.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Antibiotic Modulation Assay: To assess the synergistic effect, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative was added to the wells containing the serial dilutions of the antibiotics, and the MIC was determined as described above.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
1,8-Naphthyridine derivatives are known to target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[1][3] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The synergistic effect with fluoroquinolones, which also target DNA gyrase, suggests a potential dual-targeting mechanism or an enhancement of the fluoroquinolone's binding to the enzyme-DNA complex.[3]
References
A Comparative Analysis of 2-Amino-5-chloro-1,8-naphthyridine Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the potential of the 2-Amino-5-chloro-1,8-naphthyridine chemical framework in the context of kinase inhibition. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound itself, this comparison utilizes CX-4945 (Silmitasertib) , a clinical-stage inhibitor of Casein Kinase 2 (CK2) that features a 1,8-naphthyridine core, as a representative molecule for this scaffold.[1][2][3][4] This guide compares CX-4945 to established kinase inhibitors targeting different families: Dasatinib (a multi-targeted inhibitor of Src family kinases and others), Gefitinib (an EGFR inhibitor), and Crizotinib (an ALK/MET inhibitor).
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of selected compounds against their primary kinase targets is summarized below. The data highlights the potency and selectivity of each inhibitor.
| Inhibitor | Core Scaffold | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| CX-4945 (Silmitasertib) | 1,8-Naphthyridine | CK2α, CK2α' | 1 | Flt3, Pim1, CDK1 (less potent)[1] |
| Dasatinib | Aminothiazole | Src, Abl | 0.5 - 1.1 | LCK, YES, FYN, c-KIT, PDGFRβ (<1)[5][6] |
| Gefitinib | Quinazoline | EGFR | 26 - 57 | - |
| Crizotinib | Aminopyridine | ALK, c-Met | 20 - 60 | ROS1[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to ensure reproducibility and critical evaluation of the presented data.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a decrease in the luminescent signal.[9][10][11]
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase reaction buffer.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blotting)
This protocol describes how to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context.
Objective: To determine the effect of a kinase inhibitor on the phosphorylation status of a downstream target protein.
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a target protein, the activity of the upstream kinase can be inferred. A decrease in the phosphorylation signal upon treatment with an inhibitor indicates target engagement and pathway inhibition.[12][13][14]
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency and treat with varying concentrations of the kinase inhibitor for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative change in protein phosphorylation. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cellagentech.com [cellagentech.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Amino-5-chloro-1,8-naphthyridine derivatives, a scaffold of increasing interest in medicinal chemistry, by summarizing key structure-activity relationship (SAR) studies. We present quantitative data on their biological performance, detailed experimental protocols for core assays, and visual representations of relevant biological pathways and experimental workflows to facilitate informed decision-making in drug design and development.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the C2 position and a chlorine atom at the C5 position creates a specific chemical space with the potential for potent and selective pharmacological agents. This guide focuses on elucidating the SAR of this particular series of derivatives, offering a valuable resource for optimizing lead compounds.
Comparative Analysis of Biological Activity
Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent biological activity, particularly in the realm of cancer therapeutics. The following tables summarize the in vitro cytotoxicity of various derivatives against a panel of human cancer cell lines.
| Compound ID | R Group (at C3-carboxamide) | HeLa (IC50, µM) | HL-60 (IC50, µM) | PC-3 (IC50, µM) |
| Reference | Colchicine | 23.6 | 7.8 | 19.7 |
| 14 | Naphthyl | - | - | - |
| 15 | Naphthylmethyl | - | - | - |
| 16 | 3,4,5-Trimethoxyphenyl | 0.7 | 0.1 | 5.1 |
Table 1: In vitro cytotoxic activity of select naphthyridine derivatives.[3] Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Compound ID | R Group (at C3-carboxamide) | MIAPaCa (IC50, µM) | K-562 (IC50, µM) | PA-1 (IC50, µM) | SW620 (IC50, µM) |
| 29 | Unsubstituted heteroaryl | - | - | 0.41 | 1.4 |
| 36 | Halogen-substituted | - | - | 1.19 | - |
| 47 | Halogen-substituted | 0.41 | 0.77 | - | - |
Table 2: In vitro cytotoxicity of 1,8-naphthyridine-3-carboxamide derivatives.[2] Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM).
The data clearly indicates that substitutions at the C3 position of the 1,8-naphthyridine ring system play a crucial role in determining the cytotoxic potency. Notably, compound 16 , bearing a 3,4,5-trimethoxyphenyl moiety, demonstrated significantly higher potency against HeLa and HL-60 cell lines compared to the reference compound, colchicine.[3] Furthermore, halogen-substituted and heteroaryl derivatives at the C3-carboxamide position, such as compounds 29 , 36 , and 47 , have shown potent anticancer activity against various cancer cell lines.[2]
Key Structure-Activity Relationship Insights
The analysis of various this compound derivatives and related analogs has illuminated several key SAR trends:
-
Substitution at the C3-Carboxamide Position is Critical: The nature of the substituent at this position dramatically influences cytotoxic activity. Aromatic and heteroaromatic moieties, particularly those with specific substitution patterns like the 3,4,5-trimethoxy substitution in compound 16 , can lead to a significant enhancement in potency.[3]
-
Halogenation can Enhance Activity: The presence of halogens in the substituent at the C3 position, as seen in compounds 36 and 47 , is correlated with potent anticancer effects.[2] This suggests that electronic and steric factors introduced by halogens may contribute to improved target engagement.
-
The Naphthyridine Core is a Key Pharmacophore: The consistent activity observed across a range of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element for this class of compounds.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following section outlines the protocol for a key assay used to evaluate the biological activity of these derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[3]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A known cytotoxic agent (e.g., colchicine) is used as a positive control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Scientific Process
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Logical relationship in the SAR-driven drug design process.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Amino-1,8-Naphthyridine Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy: Cytotoxicity of 1,8-Naphthyridine Derivatives
The initial assessment of potential anticancer drug candidates typically involves evaluating their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. Several studies have reported the promising in vitro anticancer activity of 2-amino-1,8-naphthyridine derivatives and related structures.
Below is a summary of the in vitro cytotoxicity data for a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the human breast cancer cell line (MCF7).
Table 1: In Vitro Cytotoxicity of Novel 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Cells
| Compound ID | Modifications | IC50 (µM) |
| 3f | - | 6.53 |
| 6f | - | 7.88 |
| 8c | - | 7.89 |
| 10b | - | 7.79 |
| 10c | - | 1.47 |
| 8d | - | 1.62 |
| 4d | - | 1.68 |
| 10f | - | 2.30 |
| 8b | - | 3.19 |
| Staurosporine (Reference) | - | 4.51 |
Data sourced from a study on novel 1,8-naphthyridine derivatives, which demonstrated that several synthesized compounds exhibited potent cytotoxic activity against the MCF7 human breast cancer cell line, with some showing greater potency than the reference drug staurosporine.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of a 2-amino-1,8-naphthyridine analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-Amino-1,8-naphthyridine analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-1,8-naphthyridine analog in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[2]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
In Vivo Efficacy: Antitumor Activity in Xenograft Models
While in vitro assays provide valuable initial data on the potency of a compound, in vivo studies are crucial for evaluating its efficacy and safety in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of novel drug candidates.
A study on the novel and selective anaplastic lymphoma kinase (ALK) inhibitor, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) , which shares some structural similarities with the topic compounds, demonstrated significant in vivo efficacy in rat xenograft models.[3] This compound is currently in clinical trials and has shown substantial antitumor activity in ALK-positive cancer patients.[3]
Table 2: In Vivo Antitumor Efficacy of a Naphthyridine-Related Kinase Inhibitor
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| LDK378 | Rat Xenograft | Not specified in abstract | Substantial |
This data highlights the potential for this class of compounds to translate from in vitro potency to in vivo efficacy.[3]
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of a 2-amino-1,8-naphthyridine analog in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., a line sensitive to the test compound in vitro)
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily oral gavage for 21 days).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Visualizing the Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Potential mechanism of action for 2-amino-1,8-naphthyridine analogs as kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs in Cancer Research
A detailed examination of the structure-activity relationship of substituted 2-amino-1,8-naphthyridines, focusing on their potential as anticancer agents through kinase inhibition.
This guide provides a comparative analysis of 2-Amino-5-chloro-1,8-naphthyridine and similar compounds for researchers, scientists, and drug development professionals. The 1,8-naphthyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This analysis focuses on the impact of substitutions at the C5 position of the 2-amino-1,8-naphthyridine core, with a particular emphasis on the chloro-substituted derivative. The objective is to delineate the structure-activity relationships that govern their efficacy as potential anticancer agents, particularly as inhibitors of protein kinases involved in cell signaling pathways.
Comparative Biological Activity
While this compound primarily serves as a key intermediate in the synthesis of more complex and biologically active molecules, understanding the intrinsic activity of this core structure and its simple analogs is crucial for rational drug design. Direct quantitative data on the standalone cytotoxicity or kinase inhibitory activity of this compound is limited in publicly available literature. However, by examining its more elaborated derivatives and comparing them with analogs bearing different substituents at the C5 position, a structure-activity relationship can be inferred.
Generally, the introduction of substituents on the 1,8-naphthyridine nucleus significantly modulates the biological activity. For instance, various derivatives have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5] The nature and position of these substituents are critical in determining the potency and selectivity of these compounds.
To provide a comparative perspective, this guide will focus on derivatives where the 2-amino-1,8-naphthyridine core is a constant, and the variation is at the C5 position and other key positions that influence activity.
Data Presentation
The following table summarizes the in vitro anticancer activity of selected 1,8-naphthyridine derivatives, highlighting the influence of substitution on their cytotoxic potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Substituted 2-amino-1,8-naphthyridine | K562 (Leukemia) | 0.77 | [6] |
| Derivative 2 | Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [6] |
| Derivative 3 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [6] |
| Derivative 4 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | SW620 (Colon) | 1.4 | [6] |
Experimental Protocols
The presented biological data is typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments commonly employed in the evaluation of these compounds.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a solution containing EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the solution after the kinase reaction using a luciferase-based system.
-
Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.
-
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase inhibition.
Signaling Pathway and Experimental Workflow
Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8] Inhibition of kinases within this pathway can lead to the suppression of tumor growth and induction of apoptosis.
Below is a diagram illustrating the logical workflow for screening and characterizing 1,8-naphthyridine derivatives as potential kinase inhibitors targeting the PI3K/Akt pathway.
Caption: Workflow for identifying and characterizing 1,8-naphthyridine-based kinase inhibitors.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of CX-4945, a 2-Amino-5-chloro-1,8-naphthyridine Analog, and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of CX-4945 (Silmitasertib), a clinical-stage inhibitor with a 1,8-naphthyridine core structure, against a panel of alternative kinase inhibitors. The data presented herein is intended to aid researchers in selecting the most appropriate chemical tools for their studies and to provide a comprehensive understanding of the selectivity of these compounds.
Introduction
CX-4945 is a potent, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and survival.[1][2] Its 1,8-naphthyridine scaffold is a common motif in kinase inhibitor design. However, like many kinase inhibitors, CX-4945 exhibits off-target activity that can influence experimental outcomes. This guide compares the selectivity of CX-4945 with other well-characterized inhibitors targeting its primary target (CK2) and its significant off-targets: PIM1, FLT3, DYRK1A, and GSK3β.
Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of CX-4945 and selected comparator compounds against their primary targets and known off-targets. Lower values indicate higher potency.
| Compound | Primary Target(s) | CK2α | PIM1 | FLT3 | DYRK1A | GSK3β |
| CX-4945 (Silmitasertib) | CK2 | 1 [2] | 46[2] | 35[2] | 160[3] | 190[3] |
| SGC-CK2-1 | CK2 | 4.2[4] | >10,000 | >10,000 | >10,000 | >10,000 |
| AZD1208 | PIM Kinases | >10,000 | 0.4 (PIM1) [5] | >10,000 | >10,000 | >10,000 |
| Quizartinib | FLT3 | >10,000 | >1,000 | 3.3 [6] | >1,000 | >1,000 |
| Harmine | DYRK1A | >1,000 | >1,000 | >1,000 | 80 | >1,000 |
| CHIR-99021 | GSK3 | >10,000 | >10,000 | >10,000 | >1,000 | 6.7 (GSK3β) |
Data is compiled from various sources and assay conditions may differ. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
The cross-reactivity data presented in this guide were generated using various in vitro kinase assay platforms. Below are detailed methodologies for two commonly employed assay types.
1. LanthaScreen® Eu Kinase Binding Assay
This assay quantifies inhibitor potency by measuring the displacement of a fluorescently labeled tracer from the kinase active site.
-
Principle: A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. Proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET (Fluorescence Resonance Energy Transfer) signal. Competitive inhibitors displace the tracer, leading to a decrease in FRET.[7][8]
-
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-labeled antibody specific for the kinase tag (e.g., anti-GST, anti-His)
-
Appropriate Alexa Fluor® 647-labeled kinase tracer
-
Test compounds serially diluted in DMSO
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
384-well, low-volume microplates
-
-
Procedure:
-
Prepare a 2X kinase/antibody solution in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
Dispense 4 µL of 4X test compound or DMSO control into the assay plate.[8]
-
Add 8 µL of the 2X kinase/antibody mixture to each well.[8]
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.[8]
-
Incubate for 60 minutes at room temperature, protected from light.[7]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
2. HTRF® Kinase Assay
This homogeneous assay measures the phosphorylation of a biotinylated substrate by the kinase.
-
Principle: A kinase phosphorylates a biotinylated substrate. A europium (Eu) cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate are then added. Binding of both detection reagents to the phosphorylated substrate brings the Eu-donor and XL665-acceptor into proximity, generating a FRET signal.[9][10]
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds serially diluted in DMSO
-
Enzymatic buffer (specific to the kinase)
-
HTRF® detection reagents (Eu-labeled anti-phospho-antibody and Streptavidin-XL665)
-
HTRF® detection buffer
-
384-well, low-volume microplates
-
-
Procedure:
-
Dispense 2 µL of the test compound or DMSO control into the assay plate.
-
Add 4 µL of a mixture containing the kinase and biotinylated substrate in the enzymatic buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in the enzymatic buffer.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF® detection reagents diluted in HTRF® detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
-
Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor profiling.
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives Against Known Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Amino-5-chloro-1,8-naphthyridine and its derivatives with established drugs, supported by experimental data. While direct comparative studies on this compound are limited, research on its derivatives showcases significant potential in various therapeutic areas, particularly in overcoming antibiotic resistance.
The 1,8-naphthyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] this compound serves as a key starting material for the synthesis of novel derivatives with enhanced biological activities.[3]
Antimicrobial Activity: Overcoming Resistance
A key area of investigation for derivatives of this compound is in combating antimicrobial resistance. One study focused on a sulfonamide derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide , and its ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The study suggests that this derivative may act as an efflux pump inhibitor, a mechanism that bacteria use to expel antibiotics.
Quantitative Data: Enhancement of Fluoroquinolone Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various fluoroquinolone antibiotics against multi-resistant bacterial strains, both with and without the presence of a sub-inhibitory concentration (MIC/8) of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. A lower MIC value indicates greater antimicrobial effectiveness.
| Antibiotic | Bacterial Strain | MIC (µg/mL) - Antibiotic Alone | MIC (µg/mL) - Antibiotic + Naphthyridine Derivative | Fold Reduction in MIC |
| Norfloxacin | E. coli (Multi-resistant) | 32 | 8 | 4 |
| S. aureus (Multi-resistant) | 64 | 16 | 4 | |
| P. aeruginosa (Multi-resistant) | 128 | 32 | 4 | |
| Ofloxacin | E. coli (Multi-resistant) | 32 | 4 | 8 |
| S. aureus (Multi-resistant) | 64 | 8 | 8 | |
| P. aeruginosa (Multi-resistant) | 128 | 16 | 8 | |
| Lomefloxacin | E. coli (Multi-resistant) | 16 | 2 | 8 |
| S. aureus (Multi-resistant) | 32 | 4 | 8 | |
| P. aeruginosa (Multi-resistant) | 64 | 8 | 8 |
Data is synthesized from a study on a derivative of this compound.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4][5][6]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compound and standard antibiotic are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution reference methodology | PDF [slideshare.net]
Unveiling Target Engagement: A Comparative Guide to 2-Amino-5-chloro-1,8-naphthyridine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, validating that a compound effectively engages its intended target within a cellular context is a critical step. This guide provides a comparative analysis of methodologies used to validate the target engagement of 2-Amino-5-chloro-1,8-naphthyridine, a compound of interest within the broader class of 1,8-naphthyridine derivatives known for their diverse biological activities.[1][2][3] Due to the limited publicly available data specifically detailing the target engagement of this compound, this guide will focus on established, industry-standard techniques and provide a framework for comparison with well-characterized kinase inhibitors that share similar structural motifs or potential therapeutic applications.
Key Target Engagement Validation Methodologies
The assurance that a molecule interacts with its intended target in a physiological setting is paramount to understanding its mechanism of action and potential therapeutic efficacy. Several robust methods are employed to confirm and quantify this engagement.
Cellular Thermal Shift Assay (CETSA®) is a powerful technique that assesses the thermal stability of a target protein in the presence of a ligand.[4] The principle lies in the fact that ligand binding often stabilizes the target protein, leading to a higher melting temperature. This shift in thermal stability is a direct indicator of target engagement within intact cells or cell lysates.
Chemoproteomics approaches, such as Kinobeads, utilize affinity chromatography to profile the interaction of a compound with a broad spectrum of kinases.[5] Immobilized, broad-spectrum kinase inhibitors are used to capture cellular kinases. In a competitive binding experiment, pre-incubation of a cell lysate with a test compound will prevent the binding of its target kinases to the beads. Subsequent mass spectrometry analysis identifies the kinases that have been "competed off," thus revealing the compound's targets.
Western Blot Analysis of Target Phosphorylation provides a more targeted approach to validate the inhibition of a specific kinase. Many kinases autophosphorylate or phosphorylate downstream substrates as part of their signaling cascade. A functional inhibitor will reduce the level of this phosphorylation, which can be detected and quantified using phospho-specific antibodies in a western blot experiment. This method not only confirms target engagement but also provides evidence of functional inhibition of the kinase's activity.
Experimental Protocols and Data Presentation
To facilitate a clear comparison, the following sections detail the experimental protocols for these key techniques and present hypothetical comparative data in a structured format. While specific data for this compound is not publicly available, the tables below illustrate how its performance could be benchmarked against representative kinase inhibitors, here denoted as "Alternative Inhibitor A" and "Alternative Inhibitor B."
Table 1: Comparison of Target Engagement using Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Cell Line | EC50 of Thermal Stabilization (°C) |
| This compound | Target Kinase X | HEK293 | Data not available |
| Alternative Inhibitor A | Target Kinase X | HEK293 | 2.5 |
| Alternative Inhibitor B | Target Kinase X | HEK293 | 5.1 |
| DMSO (Vehicle Control) | Target Kinase X | HEK293 | No significant shift |
Caption: Table 1. Hypothetical CETSA data comparing the ability of this compound and alternative inhibitors to stabilize Target Kinase X. A higher EC50 value indicates greater stabilization and thus, stronger target engagement.
Table 2: Kinobeads Competition Binding Assay Results
| Compound | Target Kinase(s) Identified | IC50 (nM) |
| This compound | Data not available | Data not available |
| Alternative Inhibitor A | Target Kinase X, Kinase Y | 15, 250 |
| Alternative Inhibitor B | Target Kinase X | 8 |
Caption: Table 2. Illustrative Kinobeads data showing the identified kinase targets and their corresponding IC50 values for this compound and alternatives. Lower IC50 values represent higher binding affinity.
Table 3: Western Blot Analysis of Target Phosphorylation
| Treatment | Target: Phospho-Target Kinase X (p-TKX) | Target: Total Target Kinase X (TKX) | Downstream Substrate: Phospho-Substrate Z (p-SubZ) |
| DMSO (Vehicle) | 100% | 100% | 100% |
| This compound (1 µM) | Data not available | 100% | Data not available |
| Alternative Inhibitor A (1 µM) | 25% | 98% | 30% |
| Alternative Inhibitor B (1 µM) | 10% | 102% | 15% |
Caption: Table 3. Representative western blot quantification demonstrating the inhibitory effect of the compounds on the phosphorylation of Target Kinase X and its downstream substrate.
Methodologies in Detail
A thorough understanding of the experimental procedures is crucial for interpreting the data and designing future studies.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with the test compound or vehicle control at various concentrations for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins.
-
Detection: Analyze the supernatant containing the soluble protein fraction by SDS-PAGE and western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities to determine the melting curves and calculate the shift in melting temperature (ΔTm) or the EC50 of thermal stabilization.
Kinobeads Competition Binding Protocol
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions.
-
Compound Incubation: Incubate the lysate with varying concentrations of the test compound or vehicle control.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases. The reduction in the amount of a specific kinase bound to the beads in the presence of the compound indicates target engagement.
Western Blot for Target Phosphorylation Protocol
-
Cell Treatment and Lysis: Treat cultured cells with the test compounds for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of the target protein and the total target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and their underlying logic, the following diagrams are provided.
Caption: CETSA Experimental Workflow.
Caption: Kinobeads Experimental Workflow.
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold of 1,8-naphthyridine is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, 2-Amino-5-chloro-1,8-naphthyridine, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comparative overview of two plausible synthetic routes to this target molecule, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of this compound: a classical acid-catalyzed condensation and cyclization known as the Friedländer annulation, and a multi-step approach involving the construction of the naphthyridine core followed by functional group interconversion.
| Parameter | Route 1: Friedländer Annulation | Route 2: Chlorination and Amination |
| Starting Materials | 2-Amino-5-chloropyridine, Acrolein | 2-Amino-5-chloropyridine, Diethyl malonate |
| Number of Steps | 1 | 3 |
| Key Intermediates | None | 5-Chloro-1,8-naphthyridin-2(1H)-one, 2,5-Dichloro-1,8-naphthyridine |
| Overall Yield | Moderate (estimated) | Potentially Higher (stepwise optimization) |
| Reagents & Conditions | Strong acid (e.g., H₂SO₄), heat | 1. Base (e.g., NaOEt), heat2. POCl₃, heat3. NH₃, heat, pressure |
| Advantages | Convergent, fewer steps | Potentially higher overall yield, modular |
| Disadvantages | Potential for side reactions, harsh conditions | Longer reaction sequence, use of hazardous reagents (POCl₃) |
Route 1: Friedländer Annulation
This approach involves the acid-catalyzed condensation of commercially available 2-amino-5-chloropyridine with an α,β-unsaturated aldehyde, such as acrolein, to directly form the this compound product in a single step.
Experimental Protocol (Representative)
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added concentrated sulfuric acid (catalytic amount). The mixture is heated to a reflux temperature, and acrolein (1.2 eq) is added dropwise over a period of 30 minutes. The reaction mixture is then refluxed for an additional 4-6 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Route 2: Multi-step Synthesis via Chlorination and Amination
This synthetic strategy involves the initial construction of a 5-chloro-1,8-naphthyridin-2(1H)-one intermediate, followed by chlorination to yield 2,5-dichloro-1,8-naphthyridine, and finally, a selective nucleophilic aromatic substitution with ammonia to introduce the amino group at the C2 position.
Experimental Protocols (Representative)
Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1.1 eq) is added, followed by 2-amino-5-chloropyridine (1.0 eq). The reaction mixture is heated at reflux for 8-10 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-chloro-1,8-naphthyridin-2(1H)-one.
Step 2: Synthesis of 2,5-Dichloro-1,8-naphthyridine A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 3-4 hours.[1] The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to give 2,5-dichloro-1,8-naphthyridine.
Step 3: Synthesis of this compound A solution of 2,5-dichloro-1,8-naphthyridine (1.0 eq) in a sealed tube with a solution of ammonia in ethanol (or aqueous ammonia) is heated at 150-180°C for 12-16 hours. After cooling, the reaction mixture is concentrated, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
References
benchmarking the performance of 2-Amino-5-chloro-1,8-naphthyridine-based assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common kinase assay platforms. Understanding the performance characteristics of these assays is critical for the accurate assessment of kinase inhibitors, such as novel compounds based on the 2-Amino-5-chloro-1,8-naphthyridine scaffold, which has been identified as a promising core structure for the development of kinase-targeted therapies. This document outlines the principles, performance metrics, and experimental protocols for key kinase assay technologies to aid researchers in selecting the most appropriate method for their drug discovery pipeline.
Introduction to Kinase Assays in Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. Kinase assays are essential tools for identifying and characterizing new kinase inhibitors. These assays measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a protein or peptide). The potency of an inhibitor is typically determined by its ability to reduce this enzymatic activity. A wide variety of assay technologies are available, each with its own set of advantages and limitations.
Performance Comparison of Key Kinase Assay Technologies
The selection of a kinase assay technology is a critical decision in any drug discovery program. The ideal assay should be sensitive, reproducible, and scalable, while also being cost-effective. Below is a comparison of the most widely used kinase assay platforms.
| Assay Technology | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Gold standard, direct measurement of phosphorylation, high sensitivity. | Use of radioactive materials, generates radioactive waste, not easily amenable to high-throughput screening (HTS). | IC₅₀: Low nM to µM range |
| Luminescence-Based Assays | Measures the amount of ATP remaining in the reaction after the kinase reaction is complete. The light output is inversely proportional to kinase activity. | High sensitivity, wide dynamic range, simple protocol, suitable for HTS. | Indirect measurement, susceptible to interference from compounds that affect luciferase. | Z'-factor: > 0.7, Signal-to-Background (S/B): > 10 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET between a donor fluorophore (often a lanthanide) on an antibody that recognizes the phosphorylated substrate and an acceptor fluorophore on the substrate. | Homogeneous (no-wash) format, high sensitivity, low background, suitable for HTS. | Requires specific antibodies, potential for compound interference with FRET signal. | Z'-factor: > 0.8, S/B Ratio: > 15 |
| AlphaLISA®/AlphaScreen® | A bead-based, non-radioactive, homogeneous assay. Donor and acceptor beads are brought into proximity by a specific binding event (e.g., antibody binding to a phosphorylated substrate), generating a luminescent signal. | High sensitivity, robust, tolerant of various sample matrices, suitable for HTS. | Sensitive to light, potential for bead aggregation, can be more expensive. | Z'-factor: > 0.8, S/B Ratio: > 30 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key kinase assay technologies discussed.
General Kinase Reaction Protocol
This initial step is common to most kinase assays.
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a protease inhibitor (e.g., Benzamidine).
-
Dispense Reagents: In a microplate well, combine the kinase, the test compound (e.g., a this compound derivative) at various concentrations, and the kinase substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop Reaction: Terminate the reaction, often by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
Detection Protocols
-
After stopping the kinase reaction, spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
After the kinase reaction incubation, allow the plate to equilibrate to room temperature.
-
Add a volume of the luminescence detection reagent equal to the volume of the kinase reaction mixture.
-
Mix well and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Following the kinase reaction, add a mixture of the terbium-labeled anti-phospho-substrate antibody and the acceptor-labeled substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measure the time-resolved fluorescence emission at two wavelengths (for the donor and acceptor) using a suitable plate reader.
-
Calculate the ratio of the acceptor to donor emission signals.
-
After the kinase reaction, add a mixture of AlphaLISA® Acceptor beads conjugated to an anti-phospho-substrate antibody and Streptavidin-coated Donor beads (assuming a biotinylated substrate).
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an Alpha-enabled plate reader.
Visualizing Assay Workflows and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflows and a representative kinase signaling pathway that can be investigated using these assays.
Caption: General workflow for a kinase inhibitor assay.
Caption: A representative kinase signaling pathway (MAPK/ERK).
Safety Operating Guide
Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Amino-5-chloro-1,8-naphthyridine, a chemical intermediate used in pharmaceutical research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2][3]
Quantitative Data Summary: Hazard and Precautionary Statements
The following table summarizes the key hazard (H) and precautionary (P) statements associated with structurally similar compounds, which should be applied to this compound.
| Statement Type | Code | Description |
| Hazard | H302 | Harmful if swallowed.[3][5] |
| Hazard | H315 | Causes skin irritation.[3][4] |
| Hazard | H319 | Causes serious eye irritation.[3][4] |
| Hazard | H335 | May cause respiratory irritation.[3][4] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product.[1][3][5] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5] |
| Precautionary | P301+P317 | IF SWALLOWED: Get medical help.[1] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][4] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |
Experimental Protocol: Decontamination and Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2][6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-chloro-1,8-naphthyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5-chloro-1,8-naphthyridine was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including its isomer 2-Amino-7-chloro-1,8-naphthyridine and other chlorinated aminopyridine derivatives. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's environmental health and safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
The primary goal when handling this compound is to prevent contact with the eyes, skin, and respiratory tract. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a barrier against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent direct skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Lab coat or chemical-resistant apron | Protects the body and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as outlined in the table above.
-
Assemble all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
-
Handling:
-
Put on all required PPE before opening the chemical container.
-
Carefully weigh and transfer the chemical inside the fume hood to prevent the dispersion of dust.
-
Handle the substance gently to avoid creating airborne dust.
-
If the experimental procedure involves heating, ensure adequate ventilation to handle any potential fumes.
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Clean up any spills immediately, wearing appropriate PPE. For solid spills, gently sweep or vacuum the material into a designated waste container. Avoid dry sweeping that can generate dust.[1]
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Disposal Protocol:
-
Segregation:
-
Collect excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container.
-
Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's EHS department or a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
